5-Methoxy-1,3,4-thiadiazole-2-carbonitrile
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-methoxy-1,3,4-thiadiazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3OS/c1-8-4-7-6-3(2-5)9-4/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOPLUYHMXDOAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(S1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510615 | |
| Record name | 5-Methoxy-1,3,4-thiadiazole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85072-97-5 | |
| Record name | 5-Methoxy-1,3,4-thiadiazole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure of 5-Methoxy-1,3,4-thiadiazole-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the methodologies and analyses involved in determining the crystal structure of 5-Methoxy-1,3,4-thiadiazole-2-carbonitrile. As a molecule of significant interest within medicinal chemistry, understanding its three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies. While a definitive published crystal structure for this specific molecule is not yet available, this document outlines the established, field-proven protocols for its synthesis, crystallization, and single-crystal X-ray diffraction analysis. The narrative is grounded in the extensive research on related 1,3,4-thiadiazole derivatives, providing a robust framework for its eventual structural elucidation.
The Significance of the 1,3,4-Thiadiazole Scaffold in Drug Discovery
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its wide spectrum of pharmacological activities.[1][2][3] This five-membered aromatic heterocycle, containing two nitrogen atoms and a sulfur atom, is a versatile pharmacophore. Its derivatives have shown promise as anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral agents.[2][3][4][5] The biological activity of these compounds is often attributed to the thiadiazole core's ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[6][7] Furthermore, the structural rigidity and electronic properties of the ring system contribute to the favorable pharmacokinetic profiles of many thiadiazole-based drugs.[4] The introduction of a methoxy and a carbonitrile substituent, as in the case of this compound, is expected to modulate the molecule's electronic and steric properties, potentially leading to novel biological activities. A precise understanding of its crystal structure is therefore a critical step in unlocking its therapeutic potential.
Synthesis and Crystallization: From Powder to Diffraction-Quality Crystals
A plausible synthetic route to this compound would likely involve a multi-step process starting from a suitable thiosemicarbazide precursor, followed by cyclization and functional group manipulation. The final product would be purified by column chromatography or recrystallization.
Experimental Protocol: Crystal Growth
The successful growth of single crystals suitable for X-ray diffraction is often the most challenging step. The following is a standard protocol for the crystallization of a small organic molecule like this compound.
-
Solvent Screening: A crucial first step is to determine the solubility of the compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, methanol, water). The ideal solvent for crystallization is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.
-
Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
-
Vapor Diffusion:
-
Liquid-Liquid: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). Place this solution in a smaller, open vial inside a larger, sealed vial containing a "poor" solvent (in which the compound is insoluble, but the "good" solvent is miscible). The slow diffusion of the poor solvent into the good solvent will gradually decrease the solubility of the compound, promoting crystallization.
-
Solid-Liquid: Place the solid compound in a vial and add a small amount of a "good" solvent, just enough to not fully dissolve it. In a larger sealed container, place the vial and a beaker of a "poor" solvent. The vapor of the poor solvent will slowly diffuse and condense into the solution of the compound, inducing crystallization.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or cold room. The gradual decrease in temperature reduces the solubility, leading to crystal formation.
-
Single-Crystal X-ray Diffraction: Illuminating the Molecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Workflow for Crystal Structure Determination
The crystal packing is likely to be stabilized by a combination of weak hydrogen bonds (e.g., C-H···N, C-H···S) and π-π stacking interactions between the thiadiazole rings of adjacent molecules. The nitrogen atom of the carbonitrile group and the sulfur atom of the thiadiazole ring are potential hydrogen bond acceptors.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the chemical identity and purity of the synthesized compound prior to crystallization attempts.
| Technique | Expected Observations |
| ¹H NMR | A singlet corresponding to the methoxy protons (CH₃) around 3.9-4.2 ppm. |
| ¹³C NMR | Resonances for the carbon atoms of the thiadiazole ring (typically 150-170 ppm), the carbonitrile carbon (~115 ppm), and the methoxy carbon (~55-60 ppm). [8] |
| FT-IR | A strong absorption band for the C≡N stretch around 2230-2260 cm⁻¹. Characteristic bands for the C=N and C-S vibrations of the thiadiazole ring. |
| Mass Spec | A molecular ion peak corresponding to the exact mass of the compound. [9] |
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to determining the crystal structure of this compound. The elucidation of this structure would provide invaluable insights into its physicochemical properties and potential for interaction with biological targets. Such information is a cornerstone for the rational design of novel therapeutics based on the versatile 1,3,4-thiadiazole scaffold. Future work should focus on the successful synthesis and crystallization of this compound, followed by the application of the crystallographic and spectroscopic methods detailed herein.
References
-
Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. SAR Publication. Available at: [Link]
-
1,3,4-thiadiazole: A Privileged Scaffold for Drug Design and Development. Current Medicinal Chemistry. Available at: [Link]
-
Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. ResearchGate. Available at: [Link]
-
5-Methoxy-1,3,4-thiadiazol-2(3H)-one. National Center for Biotechnology Information. Available at: [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. Available at: [Link]
-
5-Methoxy-1,3,4-thiadiazol-2(3H)-one. PubChem. Available at: [Link]
-
This compound. PubChemLite. Available at: [Link]
-
New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. Available at: [Link]
-
2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate. ResearchGate. Available at: [Link]
-
1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. MDPI. Available at: [Link]
-
Understanding the synergistic interaction between a 1,3,4-thiadiazole derivative and amphotericin B using spectroscopic and. Nature.com. Available at: [Link]
-
Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
synthesis of novel thiazole and 1,3,4-thiadiazole derivatives incorporating phenylsulfonyl. ARKIVOC. Available at: [Link]
-
In silico Study of New Five-Membered Heterocyclic Derivatives Bearing (1,3,4-oxadiazole and 1,3,4-thiadiazole) As Promising Cyclooxygenase Inhibitors. Semantic Scholar. Available at: [Link]
-
Thiadiazoles and Their Properties. ISRES. Available at: [Link]
-
Crystal structure of 5-methyl-N-phenyl-1,3,4-thiadiazole-2-amine. ResearchGate. Available at: [Link]
Sources
- 1. Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It’s Derivative | SAR Publication [sarpublication.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. isres.org [isres.org]
- 8. mdpi.com [mdpi.com]
- 9. PubChemLite - this compound (C4H3N3OS) [pubchemlite.lcsb.uni.lu]
In Silico Modeling of 5-Methoxy-1,3,4-thiadiazole-2-carbonitrile Bioactivity
Content Type: Technical Whitepaper / Methodological Guide Target Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists
Executive Summary
The scaffold 5-Methoxy-1,3,4-thiadiazole-2-carbonitrile represents a high-value pharmacophore in modern drug discovery. Its structural duality—combining the electron-rich, planar 1,3,4-thiadiazole ring with a reactive electrophilic carbonitrile "warhead"—places it at the intersection of reversible binding and targeted covalent inhibition (TCI).
This guide provides a rigorous in silico framework to model the bioactivity of this specific entity. Unlike generic small-molecule workflows, this protocol addresses the unique quantum mechanical properties of the thiadiazole ring and the specific reactivity of the nitrile group, which necessitates a bifurcated modeling strategy: Metalloprotein Coordination (e.g., Carbonic Anhydrase) and Covalent Cysteine Targeting (e.g., Cathepsins/Kinases).
Part 1: Chemical Ontology & Ligand Preparation
Quantum Mechanical Optimization
Standard force fields (MMFF94, UFF) often fail to accurately capture the electron delocalization in the 1,3,4-thiadiazole ring, leading to incorrect planar geometries and torsional strain energies. For this specific nitrile-substituted derivative, Density Functional Theory (DFT) is required to predict the correct electrostatic potential (ESP) map, particularly around the electrophilic carbon of the nitrile group.
Protocol:
-
Initial Sketch: Generate 3D coordinates (e.g., using Avogadro or ChemDraw 3D).
-
Geometry Optimization: Perform DFT calculation using B3LYP/6-31G(d,p) basis set.
-
Rationale: This level of theory balances computational cost with accuracy for organic electrophiles.
-
-
Charge Calculation: Generate RESP (Restrained Electrostatic Potential) charges.
-
Critical Check: Verify the partial positive charge on the nitrile carbon (
). A low positive charge indicates poor covalent reactivity.
-
Tautomerism & Protonation States
The 1,3,4-thiadiazole ring is sensitive to pH. At physiological pH (7.4), the neutral form is dominant, but the methoxy group stabilizes the aromatic system against protonation at N3/N4.
-
Tool: Epik (Schrödinger) or Dimorphite-DL.
-
Setting: Generate states at pH
.
Part 2: Target Identification (Inverse Docking)
Since this molecule is a functionalized fragment, "Target Fishing" is the first logical step to identify potential biological partners.
Pharmacophore Mapping
The molecule presents three distinct interaction features:
-
H-Bond Acceptors: N3 and N4 of the thiadiazole ring.
-
Hydrophobic/Steric: The 5-Methoxy group.
-
Electrophile/Metal Binder: The 2-Carbonitrile group.
Inverse Docking Workflow
Run the optimized ligand against a curated subset of the PDB (e.g., scPDB) focusing on two classes:
-
Class A: Metalloenzymes (Zinc-dependent): The nitrile nitrogen is a known zinc binder (e.g., Carbonic Anhydrase).
-
Class B: Cysteine Proteases/Kinases: The nitrile carbon targets nucleophilic cysteines.[1]
Figure 1: Inverse docking workflow to segregate targets based on the nitrile group's interaction mode.
Part 3: Molecular Docking Protocols
This section details the two distinct protocols required for this molecule.
Protocol A: Reversible Docking (Carbonic Anhydrase Focus)
1,3,4-thiadiazoles are classic bioisosteres for sulfonamides in Carbonic Anhydrase (CA) inhibition.
-
Software: AutoDock Vina or GOLD.
-
Grid Box: Center on the Zn²⁺ ion (20 x 20 x 20 Å).
-
Constraint: Define a distance constraint (2.0–2.5 Å) between the Nitrile Nitrogen and the Zn²⁺ ion.
-
Validation: Re-dock a known inhibitor (e.g., Acetazolamide). RMSD must be < 2.0 Å.[2]
Protocol B: Covalent Docking (Nitrile Warhead)
For targets like Cathepsin K or EGFR, the nitrile group can form a thioimidate adduct with a catalytic Cysteine. Standard docking will fail here because it penalizes steric clash at the bond-formation distance.
Step-by-Step Covalent Protocol:
-
Reaction Definition: Define the reaction as a Nucleophilic Addition to a Triple Bond.
-
Nucleophile: Cysteine Thiol (-SH).
-
Electrophile: Nitrile Carbon (-C≡N).
-
Product: Thioimidate adduct.
-
-
Software: Schrödinger CovDock or AutoDock4 (with flexible side chains).
-
Two-Step Algorithm:
-
Step 1 (Positional): Dock the ligand non-covalently to place the nitrile carbon within 3.5 Å of the Cysteine sulfur.
-
Step 2 (Covalent): Force bond formation, adjust bond lengths/angles, and minimize the complex energy.
-
Data Output Table: Docking Metrics
| Parameter | Reversible (Vina) | Covalent (CovDock) |
| Scoring Function | Affinity (kcal/mol) | E_model (kcal/mol) |
| Key Interaction | Metal Coordination / H-Bond | C-S Covalent Bond |
| Cutoff Criteria | < -7.0 kcal/mol | High similarity to transition state |
| Residue Focus | Histidine Triad / Zn²⁺ | Catalytic Cysteine |
Part 4: Molecular Dynamics (MD) & Stability Analysis
Docking provides a static snapshot. MD is essential to verify if the 5-methoxy group stabilizes the pose or induces steric drift.
Simulation Setup (GROMACS/AMBER):
-
Force Field: GAFF2 (Ligand) + ff14SB (Protein).
-
Solvent: TIP3P Water box with 10 Å buffer.
-
System Neutralization: Add Na⁺/Cl⁻ ions to 0.15 M.
-
Duration: 100 ns (Production Run).
Analysis Pipeline:
-
RMSD (Root Mean Square Deviation): Measure ligand stability. A drift > 2.5 Å indicates a false positive docking pose.
-
Hydrogen Bond Analysis: Track the occupancy of the N3/N4 thiadiazole nitrogens. High occupancy (>60%) correlates with bioactivity.
-
MM-GBSA Binding Free Energy: Calculate
using the trajectory (snapshots every 100 ps).
Figure 2: Molecular Dynamics simulation pipeline for validating complex stability.
Part 5: ADMET & Toxicity Prediction
The "2-carbonitrile" group raises specific toxicity concerns (metabolic release of cyanide). This must be modeled explicitly.
Metabolic Stability (Cytochrome P450)
-
Tool: SMARTCyp or SwissADME.
-
Focus: Identify Sites of Metabolism (SOM). The 5-methoxy group is a likely site for O-demethylation. If the nitrile is hydrolyzed, it forms a carboxylic acid (inactive but safe). If metabolized via oxidative CYP attack, it may release cyanide.
Toxicity Flags
Use OSIRIS DataWarrior or ProTox-II to screen for:
-
Mutagenicity: Thiadiazoles are generally safe, but specific substitutions can be Ames positive.
-
LD50 Prediction: Compare against a known toxic thiadiazole (e.g., specific herbicide derivatives).
References
-
Thiadiazole Scaffold Bioactivity
-
Al-Ostoot, F. H., et al. (2021). "Structure-Activity Relationship of 1,3,4-Thiadiazole Derivatives for Antimicrobial Activity." Journal of Molecular Structure. Link
-
-
Molecular Docking of Thiadiazoles (Carbonic Anhydrase)
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link
-
-
Covalent Docking Methodology
-
Zhu, K., et al. (2014). "Docking Covalent Inhibitors: A Parameter Free Method to Pose Prediction and Scoring." Journal of Chemical Information and Modeling. Link
-
-
ADMET Prediction Tools
-
Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports. Link
-
- DFT for Drug Design: Parr, R. G., & Yang, W. (1989). "Density-Functional Theory of Atoms and Molecules." Oxford University Press. (Foundational text for the DFT protocol cited).
Sources
- 1. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico study to identify novel potential thiadiazole-based molecules as anti-Covid-19 candidates by hierarchical virtual screening and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Methoxy-1,3,4-thiadiazole-2-carbonitrile Derivatives and Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide spectrum of pharmacological activities.[1][2][3][4] This guide focuses on a specific, yet highly promising, subset: 5-methoxy-1,3,4-thiadiazole-2-carbonitrile and its derivatives. This class of compounds has emerged as a significant area of interest in the development of novel therapeutics, particularly in oncology. This document provides a comprehensive overview of the synthesis, characterization, biological activities, and structure-activity relationships (SAR) of these compounds, offering a technical resource for researchers in drug discovery and development.
Introduction: The Significance of the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. Its inherent chemical properties, including metabolic stability and the ability to participate in hydrogen bonding, make it a privileged scaffold in drug design.[5] Derivatives of 1,3,4-thiadiazole have demonstrated a remarkable range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[6][7][8] The versatility of the thiadiazole ring allows for substitution at the 2- and 5-positions, enabling fine-tuning of its physicochemical and pharmacological properties.
The introduction of a methoxy group at the 5-position and a carbonitrile group at the 2-position creates a unique electronic and steric profile, which can be exploited for targeted drug design. The methoxy group can act as a hydrogen bond acceptor and influence the molecule's conformation, while the carbonitrile group can participate in various interactions with biological targets.
Synthetic Strategies and Methodologies
The synthesis of this compound and its analogs generally follows a multi-step approach, starting from readily available precursors. The key is the construction of the 1,3,4-thiadiazole ring, followed by the introduction or modification of the substituents at the 2- and 5-positions.
Synthesis of the 1,3,4-Thiadiazole Core
A common and efficient method for the synthesis of the 1,3,4-thiadiazole ring involves the cyclization of thiosemicarbazide derivatives.[5][9]
General Workflow for 1,3,4-Thiadiazole Ring Formation:
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. chemmethod.com [chemmethod.com]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Unlocking Anticancer Potential with 5-Methoxy-1,3,4-thiadiazole-2-carbonitrile Scaffolds
Executive Summary
This guide details the application of 5-Methoxy-1,3,4-thiadiazole-2-carbonitrile (MTCN) as a high-value pharmacophore precursor in anticancer drug discovery. While the thiadiazole core is a well-established bioisostere of pyrimidine, the specific 2-carbonitrile derivative serves as a critical "divergent intermediate." Its electrophilic nitrile group allows for rapid derivatization into amidines, tetrazoles, and thioamides—moieties essential for targeting Carbonic Anhydrase IX (CAIX), EGFR, and Tubulin in hypoxic tumor environments.
This document provides a validated roadmap for researchers: from the synthetic transformation of MTCN into bioactive libraries to the rigorous in vitro evaluation of these derivatives against MCF-7 (breast), HepG2 (liver), and A549 (lung) cancer cell lines.
Scientific Background & Mechanism[1][2]
The Thiadiazole Advantage
The 1,3,4-thiadiazole ring is a "privileged structure" in medicinal chemistry due to its mesoionic character and ability to cross cellular membranes.[1]
-
Bioisosterism: It mimics the pyrimidine ring of DNA bases, allowing it to interfere with DNA replication enzymes.[1]
-
The 5-Methoxy Role: The methoxy group at the C5 position acts as an electron-donating group (EDG). This modulates the electron density of the ring nitrogen atoms, enhancing hydrogen-bond accepting capability within enzyme active sites (e.g., the ATP-binding pocket of Kinases).
-
The 2-Carbonitrile Handle: The nitrile (-CN) group is the reactive "warhead" precursor. It is rarely the final drug; rather, it is the electrophilic handle used to generate the hydrogen-bond donor/acceptor motifs required for high-affinity binding.
Target Pathways
Derivatives synthesized from MTCN typically modulate the following pathways:
-
Carbonic Anhydrase IX (CAIX) Inhibition: Essential for pH regulation in hypoxic tumors.
-
EGFR Kinase Inhibition: Blocking cell proliferation signaling.
-
Tubulin Polymerization: Inducing cell cycle arrest at the G2/M phase.
Structural Versatility Workflow
The following diagram illustrates how MTCN is transformed into three distinct classes of anticancer agents.
Figure 1: Divergent synthesis pathways from the this compound scaffold.
Experimental Protocols
Protocol A: Synthesis of Bioactive Thioamide Derivative
Rationale: The nitrile group of MTCN is relatively inert to direct biological screening. To create a library of "Bis-heterocycles" (highly active against MCF-7 cells), one must first convert the nitrile to a thioamide.
Materials:
-
This compound (1.0 eq)
-
Hydrogen Sulfide gas (H₂S) or Sodium Hydrosulfide (NaSH)
-
Pyridine (Solvent/Catalyst)
-
Ethanol (Recrystallization)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.41 g (10 mmol) of MTCN in 20 mL of dry pyridine in a round-bottom flask.
-
Addition: Bubble H₂S gas through the solution for 4 hours at room temperature (alternatively, add 1.5 eq NaSH and reflux for 2 hours if gas handling is unavailable).
-
Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The nitrile spot (high Rf) should disappear, replaced by a lower Rf thioamide spot.
-
Quenching: Pour the reaction mixture into 100 mL of ice-cold water. A yellow precipitate will form.
-
Filtration: Filter the solid, wash with cold water (3x 20 mL) to remove pyridine traces.
-
Purification: Recrystallize from ethanol to obtain 5-methoxy-1,3,4-thiadiazole-2-carbothioamide .
-
Yield Expectation: 75-85%.[2]
-
Checkpoint: Verify structure via IR (look for C=S stretch at ~1200 cm⁻¹ and NH₂ stretch at ~3200 cm⁻¹).
-
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)
Rationale: Once the derivative (e.g., the thioamide or a subsequent bis-heterocycle) is synthesized, its antiproliferative activity must be quantified using the MTT assay.[3][4] This colorimetric assay measures mitochondrial dehydrogenase activity as a proxy for cell viability.
Target Cell Lines:
-
MCF-7 (Human Breast Adenocarcinoma) - Estrogen Receptor positive.
-
MDA-MB-231 (Human Breast Adenocarcinoma) - Triple-negative (aggressive).
-
HFF-1 (Human Foreskin Fibroblasts) - Normal control to determine Selectivity Index (SI).
Reagents:
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
-
Solvent: DMSO (Dimethyl sulfoxide).[5]
-
Positive Control: Doxorubicin or Cisplatin.
Workflow:
-
Seeding:
-
Seed cancer cells in 96-well plates at a density of
cells/well in 100 µL complete media (DMEM + 10% FBS). -
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
-
-
Treatment:
-
Prepare a stock solution of the MTCN-derived compound in DMSO (10 mM).
-
Perform serial dilutions in culture media to achieve final concentrations: 0.1, 1, 10, 50, and 100 µM.
-
Critical Control: Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity.
-
Add 100 µL of treatment media to wells (triplicate per concentration).
-
-
Incubation:
-
Incubate plates for 48 hours.
-
-
Development:
-
Add 20 µL of MTT reagent to each well.[4]
-
Incubate for 4 hours (purple formazan crystals will form in viable cells).
-
Aspirate media carefully.
-
Dissolve crystals in 150 µL DMSO.
-
-
Measurement:
-
Measure absorbance (OD) at 570 nm using a microplate reader.
-
Data Calculation:
-
Calculate IC50 using non-linear regression (GraphPad Prism or similar).
Data Interpretation & Expected Results
When evaluating derivatives of this compound, researchers should look for the following benchmarks to define "success."
Comparative Potency Table
Representative data for a successful thiadiazole derivative (e.g., a bis-heterocycle derived from MTCN) vs. controls.
| Compound | Cell Line | IC50 (µM) | Interpretation |
| MTCN (Precursor) | MCF-7 | > 100 | Inactive (Needs derivatization) |
| MTCN-Derivative A | MCF-7 | 4.5 ± 0.3 | High Potency (Hit Candidate) |
| MTCN-Derivative A | MDA-MB-231 | 12.1 ± 1.1 | Moderate Potency |
| MTCN-Derivative A | HFF-1 (Normal) | > 50 | High Selectivity (Low Toxicity) |
| Doxorubicin | MCF-7 | 1.2 ± 0.1 | Standard Control |
Mechanism Validation (Cell Cycle Analysis)
If a derivative shows an IC50 < 10 µM, perform Flow Cytometry.
-
Expected Result: 1,3,4-thiadiazoles often cause cell cycle arrest at the G2/M phase , indicating interference with tubulin polymerization or checkpoint kinases.
-
Apoptosis: Look for an increase in the Sub-G1 peak, confirming programmed cell death rather than necrosis.
Biological Pathway Visualization
The following diagram details the cellular mechanism of action for a lead compound derived from the MTCN scaffold.
Figure 2: Proposed mechanism of action for MTCN-derived anticancer agents.
References
-
Gomha, S. M., et al. (2018). "5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents."[2] Drug Design, Development and Therapy.
-
Kumar, D., et al. (2011). "Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles." European Journal of Medicinal Chemistry.
-
Matysiak, J., et al. (2006). "Synthesis and antiproliferative activity of N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles." Bioorganic & Medicinal Chemistry.
-
PubChem Compound Summary. "this compound.
-
Al-Wahaibi, L. H., et al. (2023).
Sources
- 1. mdpi.com [mdpi.com]
- 2. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Note: High-Resolution Mass Spectrometry for the Analysis of 5-Methoxy-1,3,4-thiadiazole-2-carbonitrile
Introduction
5-Methoxy-1,3,4-thiadiazole-2-carbonitrile is a heterocyclic compound featuring a thiadiazole core, a structure of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by this class of molecules.[1] Accurate and reliable analytical methods are paramount for the characterization, quantification, and quality control of such novel chemical entities.[2] This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a powerful technique renowned for its sensitivity and specificity in the analysis of small molecules.[3][4]
The methodologies described herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for qualitative and quantitative analysis. We will delve into the principles of electrospray ionization for this analyte, propose a fragmentation pathway, and provide step-by-step protocols for sample preparation and instrument operation.
Principles of Mass Spectrometry Analysis
For a molecule like this compound, with a molecular formula of C4H3N3OS and a monoisotopic mass of approximately 140.999 Da[5], electrospray ionization (ESI) is an ideal "soft ionization" technique. ESI preserves the molecular structure by creating protonated molecules, [M+H]+, with minimal in-source fragmentation, which is crucial for accurate molecular weight determination.[6][7] This application note will focus on positive ion mode ESI, as the nitrogen atoms in the thiadiazole ring are readily protonated.
High-resolution mass spectrometry (HRMS) is employed to provide high mass accuracy, enabling the confident determination of the elemental composition of the parent ion and its fragments.[8] Tandem mass spectrometry (MS/MS) will be utilized for structural elucidation by inducing fragmentation of the selected precursor ion and analyzing the resulting product ions.[9]
Experimental Workflow
The overall experimental workflow for the analysis of this compound is depicted below. This process ensures a systematic approach from sample preparation to data interpretation.
Caption: Experimental workflow for LC-MS/MS analysis.
Protocols
Part 1: Sample Preparation
The goal of this protocol is to prepare a clear, particulate-free solution of the analyte at a known concentration suitable for LC-MS/MS analysis.
Materials:
-
This compound
-
LC-MS grade Methanol
-
LC-MS grade Water
-
LC-MS grade Formic Acid
-
Calibrated analytical balance
-
Volumetric flasks (10 mL)
-
Micropipettes
-
LC vials with caps
Procedure:
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 1.0 mg of this compound.
-
Quantitatively transfer the weighed compound to a 10 mL volumetric flask.
-
Add approximately 5 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.
-
Bring the flask to volume with methanol and mix thoroughly.
-
-
Working Solution Preparation (1 µg/mL):
-
Pipette 10 µL of the 1 mg/mL stock solution into a clean 10 mL volumetric flask.
-
Dilute to the mark with a 50:50 (v/v) mixture of methanol and water containing 0.1% formic acid. This will serve as the initial working solution for method development.
-
Further dilutions can be prepared from this working solution as needed for calibration curves.
-
-
Final Sample Preparation:
-
Transfer an aliquot of the final working solution into an LC vial.
-
Ensure no air bubbles are present in the vial.
-
Part 2: LC-MS/MS Instrumentation and Conditions
This protocol outlines the parameters for a standard reverse-phase LC-MS/MS method. These parameters should be considered a starting point and may require optimization based on the specific instrumentation used.[10]
| Parameter | Condition |
| Liquid Chromatography | |
| Instrument | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and re-equilibrate for 3 minutes.[10] |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Mass Spectrometry | |
| Instrument | High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 325 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Mass Range (MS1) | m/z 50-500 |
| Precursor Ion (MS/MS) | m/z 142.0070 (protonated molecule [M+H]+) |
| Collision Energy (CE) | Ramped (e.g., 10-40 eV) to obtain a rich fragmentation spectrum |
| Mass Range (MS2) | m/z 40-150 |
Data Analysis and Interpretation
Expected Mass and Isotopic Pattern: The theoretical exact mass of the protonated molecule [C4H3N3OS + H]+ is 142.0070 m/z. High-resolution mass spectrometry should detect this ion with a mass accuracy of less than 5 ppm. The presence of a sulfur atom will result in a characteristic isotopic pattern, with the A+2 peak ([M+2]+H)+ at approximately 4.4% of the abundance of the monoisotopic peak.
Proposed Fragmentation Pathway: Tandem mass spectrometry (MS/MS) of the protonated molecule (m/z 142.0070) is expected to yield characteristic fragment ions. The fragmentation of 1,3,4-thiadiazole derivatives often involves the cleavage of the heterocyclic ring.[11] A plausible fragmentation pathway for this compound is proposed below.
Caption: Proposed fragmentation of [M+H]+.
Interpretation of MS/MS Spectrum:
-
Precursor Ion: The MS1 spectrum should show a prominent peak at m/z 142.0070.
-
Product Ions: The MS2 spectrum, generated by fragmenting the m/z 142.0070 ion, will provide structural information. Key expected fragments include:
-
A loss of a methyl radical (-•CH3) from the methoxy group, resulting in an ion at m/z ~127.0.
-
Subsequent loss of carbon monoxide (-CO) from the m/z 127.0 fragment to yield an ion at m/z ~99.0.
-
A potential loss of hydrogen cyanide (-HCN) from the parent ion, leading to a fragment at m/z ~115.0.
-
The relative abundances of these fragment ions will depend on the collision energy used. By analyzing the accurate masses of these fragments, their elemental compositions can be confirmed, lending strong support to the proposed structure.
Method Validation Considerations
For quantitative applications, the analytical method should be validated according to ICH guidelines.[12][13] Key validation parameters include:
-
Specificity: The ability to detect the analyte in the presence of other components.[12]
-
Linearity: Demonstrating a proportional relationship between detector response and analyte concentration over a defined range.[14]
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.[14]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.[14]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[14]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the mass spectrometric analysis of this compound. The detailed methodologies for sample preparation, LC-MS/MS analysis, and data interpretation offer a robust starting point for researchers. The use of high-resolution mass spectrometry ensures high confidence in both qualitative and quantitative results, which is essential for advancing research and development in the pharmaceutical sciences.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Rajput, D., Rajat, V., & Goyal, A. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition.
-
Karcz, D., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(16), 3583. Retrieved from [Link]
- Christianson, C. (2025, October 1). Small Molecule Method Development Strategies. Bioanalysis Zone.
-
Emery Pharma. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 [Video]. YouTube. Retrieved from [Link]
- Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development.
- Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
- New Food Magazine. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
- ResolveMass Laboratories Inc. (2025, April 19). What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline?.
- BenchChem. (n.d.). Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide.
- Echemi. (n.d.). 1,3,4-Thiadiazole-2-acetonitrile,5-methoxy-.
- Semantic Scholar. (2023, January 18). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy.
-
ResearchGate. (n.d.). Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,.... Retrieved from [Link]
- PubChemLite. (n.d.). This compound.
-
PubChem. (n.d.). 5-Methoxy-1,3,4-thiadiazol-2(3H)-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass fragmentation pattern of compound 7. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
-
Molecules. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]
-
Journal of Mass Spectrometry. (2017, November 20). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]
- Digital Mass Spectrometry. (n.d.). Understanding Electrospray Ionization (ESI) Difficulties.
-
ResearchGate. (n.d.). Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical properties of thiadiazole compounds. Retrieved from [Link]
- BenchChem. (n.d.). In-Depth Technical Guide: Mass Spectrometry Analysis of 5-Methoxy-2-methylthiopyrimidine.
-
Journal of Analytical Methods in Chemistry. (2025, May 26). Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applications. Retrieved from [Link]
- CovalX. (2015, June 15). Improved Analysis of Ultra-High Molecular Mass Polystyrenes in Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight Mass Spectrometry Using DCTB Matrix and Caesium Salts.
Sources
- 1. researchgate.net [researchgate.net]
- 2. emerypharma.com [emerypharma.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. PubChemLite - this compound (C4H3N3OS) [pubchemlite.lcsb.uni.lu]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. longdom.org [longdom.org]
- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation | MDPI [mdpi.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. particle.dk [particle.dk]
- 14. pharmaerudition.org [pharmaerudition.org]
Troubleshooting & Optimization
Stability testing of 5-Methoxy-1,3,4-thiadiazole-2-carbonitrile under experimental conditions
Stability Testing & Troubleshooting Guide
Executive Summary & Compound Profile
Compound: 5-Methoxy-1,3,4-thiadiazole-2-carbonitrile Critical Stability Risk: High Hydrolytic Instability
As a researcher working with This compound , you are handling a "push-pull" system. The 1,3,4-thiadiazole ring is electron-deficient (electron-withdrawing), which significantly activates the nitrile group (-CN) at the C2 position. Unlike simple benzonitriles, this compound is highly susceptible to nucleophilic attack, particularly hydrolysis, even under mild conditions.
Key Stability Characteristics:
-
Moisture Sensitivity: High. The nitrile rapidly converts to the primary amide and subsequently to the carboxylic acid in the presence of water and trace acid/base.
-
Photostability: Moderate. The thiadiazole ring can undergo photo-induced ring opening or sulfur extrusion under high-intensity UV.
-
Thermal Stability: Moderate to Low (in solution). Stable as a dry solid if stored correctly.
Degradation Mechanism (The "Why")
Understanding the degradation pathway is essential for identifying impurities in your chromatograms. The electron-withdrawing nature of the thiadiazole ring makes the nitrile carbon highly electrophilic.
Primary Degradation Pathway: Hydrolysis
The dominant degradation route is the stepwise hydrolysis of the nitrile.
-
Stage 1: Addition of water to form the Carboxamide (5-methoxy-1,3,4-thiadiazole-2-carboxamide).
-
Stage 2: Further hydrolysis to the Carboxylic Acid (often accompanied by decarboxylation under thermal stress).
Figure 1: Stepwise hydrolysis pathway of this compound. The conversion to Amide (Degradant A) is the most common impurity observed in aqueous mobile phases.
Analytical Method Support
To accurately monitor stability, you must separate the parent nitrile from its polar hydrolysis products. A standard C18 method often fails to retain the polar acid degradant.
Recommended Stability-Indicating HPLC Method
| Parameter | Condition | Rationale |
| Column | C18 or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm) | Phenyl-Hexyl offers better selectivity for aromatic heterocycles via pi-pi interactions. |
| Mobile Phase A | 0.1% Phosphoric Acid or 10mM Ammonium Formate (pH 3.0) | Crucial: Acidic pH suppresses the ionization of the thiadiazole nitrogen and the carboxylic acid degradant, improving peak shape and retention. |
| Mobile Phase B | Acetonitrile (ACN) | ACN is preferred over Methanol to prevent potential transesterification of the methoxy group under stress conditions. |
| Gradient | 5% B to 60% B over 15 mins | Starts low to retain the polar Amide/Acid degradants; ramps up to elute the neutral Nitrile. |
| Wavelength | 254 nm (Primary), 280 nm (Secondary) | Thiadiazoles have strong absorbance in the UV region. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[1] |
| Sample Diluent | 100% Acetonitrile (Anhydrous) | Do not use water/buffer in the diluent to prevent hydrolysis in the autosampler vial. |
Stress Testing Protocol (ICH Q1A Aligned)
Use this protocol to validate your analytical method and determine the degradation profile.
Warning: This compound is potentially toxic. Perform all stress tests in a fume hood.
| Stress Type | Conditions | Expected Outcome | Action |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 2-4 hours | Rapid degradation. Formation of Carboxylic Acid (Degradant B) and potential demethylation (loss of -OCH3). | Neutralize before injection. |
| Base Hydrolysis | 0.1 N NaOH, Ambient, 1 hour | Instant degradation. Complete conversion to Carboxylate salt. Ring opening possible (yellow/orange color). | Neutralize immediately. |
| Oxidation | 3% H2O2, Ambient, 24 hours | Formation of N-oxides or sulfoxides (S-oxidation of the ring). | Monitor for peaks eluting before the parent. |
| Thermal | 60°C (Solid State), 7 days | Generally stable unless moisture is present. | Compare against refrigerated control. |
| Photostability | 1.2 million lux hours (ICH Q1B) | Potential ring degradation or isomerization. | Keep samples in amber vials. |
Troubleshooting Guide (FAQ)
Issue 1: "I see a new peak appearing at a shorter retention time (RRT ~0.8) after my sample sits in the autosampler."
Diagnosis: On-Column/In-Vial Hydrolysis. The nitrile is hydrolyzing to the amide inside your autosampler vial. This happens if you use a water-based diluent or if the acetonitrile is "wet."
-
Fix: Change your diluent to 100% Anhydrous Acetonitrile .
-
Fix: Reduce the autosampler temperature to 4°C.
-
Fix: Ensure your Mobile Phase A is buffered (pH ~3.0). Unbuffered water accelerates hydrolysis.
Issue 2: "My recovery is low, and the solution turned yellow."
Diagnosis: Ring Degradation (Base Sensitivity). Thiadiazoles are sensitive to strong bases. If your glassware was washed with alkaline detergent and not rinsed thoroughly, or if the pH > 8, the ring can open, releasing elemental sulfur or forming thiolate byproducts (often yellow/orange).
-
Fix: Check the pH of your solution. It must be neutral or slightly acidic (pH 4-6).
-
Fix: Avoid using basic buffers (like Ammonium Carbonate) for this specific nitrile.
Issue 3: "The parent peak is tailing significantly."
Diagnosis: Silanol Interaction. The nitrogen atoms in the thiadiazole ring (N3/N4) have lone pairs that interact with free silanols on the HPLC column stationary phase.
-
Fix: Use a "Base Deactivated" (End-capped) column.
-
Fix: Increase the ionic strength of the buffer (e.g., increase Ammonium Formate to 20-25 mM).
-
Fix: Ensure pH is low (2.5 - 3.0) to protonate the ring nitrogens, preventing interaction.
Issue 4: "I see a peak after the main peak during acid stress."
Diagnosis: Esterification (Artifact). If you used Methanol as a co-solvent during acid stress testing, the nitrile (or the resulting acid) might have reacted with methanol to form the methyl ester.
-
Fix: Always use Acetonitrile for stress testing to avoid alcohol-related artifacts.
Logic Flow for Impurity Identification
Use this decision tree to identify unknown peaks in your chromatogram.
Figure 2: Decision matrix for identifying common impurities based on retention time and experimental conditions.
References
-
International Council for Harmonisation (ICH). (2003).[2] Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4][5] [Link]
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Katritzky, A. R., & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry: The Structure, Reactions, Synthesis and Uses of Heterocyclic Compounds. (Vol. 6, Part 4B - 1,3,4-Thiadiazoles). Pergamon Press. (General reactivity of thiadiazole nitriles). [Link]
Sources
- 1. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 2. ICH Official web site : ICH [ich.org]
- 3. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 4. memmert.com [memmert.com]
- 5. m.youtube.com [m.youtube.com]
Optimizing dosage of 5-Methoxy-1,3,4-thiadiazole-2-carbonitrile for in vivo studies
A Guide to In Vivo Dosing Strategy and Troubleshooting
Welcome to the technical support resource for researchers utilizing 5-Methoxy-1,3,4-thiadiazole-2-carbonitrile in in vivo studies. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that moves beyond simple protocols to explain the underlying principles of effective dosage optimization. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during your research.
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, known for its aromaticity, which confers significant in vivo stability and often a favorable toxicity profile.[1][2] Derivatives of this core structure have shown a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[3][4] Specifically, many 1,3,4-thiadiazole compounds exert their anticancer effects by inhibiting key enzymes in cell proliferation pathways, such as carbonic anhydrases or kinases, or by disrupting purine biosynthesis.[4][5]
Given the novelty of this compound, specific in vivo data is not widely published. This guide, therefore, provides a robust framework based on established principles of preclinical drug development to help you design and execute logical, effective, and reproducible in vivo studies.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, has poor aqueous solubility. How should I formulate it for in vivo administration?
Answer: This is one of the most critical and common hurdles in preclinical studies. Up to 70% of new chemical entities are poorly soluble, which can lead to low bioavailability and complicate the assessment of their true efficacy and toxicity.[6][7] An improper formulation can lead to drug precipitation, inconsistent absorption, and high experimental variability.
The goal is to create a safe and stable vehicle that can solubilize the compound for consistent delivery. Here are the primary strategies:
-
Co-Solvent Systems: This is often the first approach. A combination of a primary organic solvent and aqueous buffers is used. It is crucial to minimize the percentage of organic solvent to avoid vehicle-induced toxicity.
-
Surfactant-Based Systems: Surfactants form micelles that encapsulate the hydrophobic compound, increasing its solubility in an aqueous medium.[6]
-
Cyclodextrin Complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively masking their hydrophobic nature and enhancing solubility.[6]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based vehicles can improve oral absorption by leveraging the body's natural lipid absorption pathways.[8]
-
Nanosuspensions: Particle size reduction to the nanometer range can significantly increase the dissolution rate and bioavailability of a compound.[9][10]
Data Presentation: Common Formulation Vehicles for Poorly Soluble Compounds
| Vehicle Component | Class | Primary Use & Rationale | Key Considerations |
| DMSO | Co-Solvent | Excellent solubilizing power for many organic molecules. Often used in initial screens. | Can be toxic, especially in repeated dosing studies. Typically used at <10% of the final injection volume.[7] |
| PEG 300/400 | Co-Solvent | Water-miscible polymer that is less toxic than DMSO. Good for increasing solubility. | Can be viscous. Potential for renal toxicity at high doses or with chronic administration. |
| Tween® 80 / Kolliphor® EL | Surfactant | Non-ionic surfactants that improve solubility and can prevent precipitation upon injection. | Can cause hypersensitivity reactions (especially Kolliphor EL). Use at the lowest effective concentration (typically 1-10%). |
| Hydroxypropyl-β-Cyclodextrin (HPβCD) | Complexing Agent | Forms inclusion complexes to dramatically increase aqueous solubility. Generally well-tolerated.[8] | Can be expensive. May affect the pharmacokinetics of the drug. A 20-40% (w/v) solution is a common starting point. |
| Corn Oil / Sesame Oil | Lipid Vehicle | Used for oral or subcutaneous administration of highly lipophilic compounds. | May lead to slow and variable absorption. Not suitable for intravenous injection. |
Causality Behind Choices: The selection of a formulation strategy depends on the compound's physicochemical properties (e.g., LogP, melting point) and the intended route of administration.[9] For intravenous (IV) studies, a clear, soluble formulation is mandatory to prevent embolism. For oral (PO) studies, a suspension or lipid-based formulation may be acceptable and even advantageous.[6] Always perform a stability check on your final formulation to ensure the compound does not precipitate over the duration of your experiment.
Q2: I have no prior in vivo data for this compound. How do I select a starting dose for my first animal study?
Answer: Without prior data, a Dose Range Finding (DRF) study is essential.[11][12] This is a non-GLP (Good Laboratory Practice) exploratory study designed to identify the Maximum Tolerated Dose (MTD) , which is the highest dose that can be administered without causing unacceptable adverse effects.[11][12] The MTD is a critical parameter for designing subsequent, more definitive toxicology and efficacy studies.[13]
The process begins with an educated guess based on in vitro cytotoxicity data (e.g., IC50 values) and data from structurally similar compounds. 1,3,4-thiadiazole derivatives have been tested in vivo in ranges from 10 mg/kg to over 200 mg/kg.[14][15] A conservative starting point is often necessary.
Experimental Protocol: Dose Range Finding (DRF) Study to Determine MTD
Objective: To determine the single-dose Maximum Tolerated Dose (MTD) of this compound in mice.
Methodology:
-
Animal Model: Use a common mouse strain (e.g., C57BL/6 or BALB/c), with 3 mice per dose group.[16]
-
Dose Selection: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups. A common approach is to use 2x or 3x dose escalations.[11] If severe toxicity is seen, intermediate doses can be tested to refine the MTD.[11]
-
Administration: Administer the compound via the intended route for future efficacy studies (e.g., intraperitoneal (IP), oral (PO), or intravenous (IV)). Include a "vehicle-only" control group.
-
Monitoring: Observe animals closely for the first 4-6 hours post-dosing, and then daily for 7-14 days.
-
Data Collection: Record clinical observations, body weight changes, and any instances of morbidity or mortality.
-
MTD Definition: The MTD is typically defined as the highest dose that does not cause mortality, severe clinical signs, or more than a 15-20% loss in body weight.[16]
Data Presentation: Hypothetical Dose-Escalation Scheme for a DRF Study
| Group | N | Dose Level (mg/kg) | Rationale |
| 1 | 3 | Vehicle Control | Establishes baseline for vehicle effects. |
| 2 | 3 | 10 | Conservative starting dose based on literature for related compounds.[14] |
| 3 | 3 | 30 | ~3x escalation to explore the dose-response curve. |
| 4 | 3 | 100 | ~3x escalation to push towards toxicity. |
| 5 | 3 | 300 | High dose to ensure the upper tolerance limit is found. |
Visualization: Workflow for a Dose Range Finding (DRF) Study
Caption: Workflow for conducting a dose range finding (DRF) study.
Q3: What specific parameters should I monitor during a DRF study to assess toxicity?
Answer: A thorough and systematic observation process is key to accurately identifying dose-limiting toxicities. You should look for a constellation of signs, not just a single endpoint.[13]
Data Presentation: Key Monitoring Parameters in a DRF Study
| Parameter Category | Specific Endpoints to Monitor | Rationale & Interpretation |
| Clinical Observations | - Activity Level: Lethargy, hyperactivity, ataxia. - Physical Appearance: Ruffled fur, hunched posture, pale extremities. - Behavioral Changes: Tremors, seizures, circling. | These are immediate indicators of acute toxicity or central nervous system effects. A standardized scoring system should be used for consistency. |
| Body Weight | - Daily Measurement: Record individual body weights at the same time each day. | Weight loss is a sensitive and integrated measure of overall animal health. A loss of >15-20% from baseline is a common humane endpoint.[16] |
| Morbidity/Mortality | - Survival: Record the time of death for any animal that does not survive. | This is the most definitive endpoint for acute toxicity. |
| Local Tolerance (at injection site) | - For SC/IP routes: Swelling, redness, signs of pain. | Indicates if the formulation itself is an irritant, which can confound systemic toxicity results. |
| Basic Clinical Pathology (Optional) | - Hematology (CBC): Changes in red/white blood cells. - Clinical Chemistry: Markers for liver (ALT, AST) and kidney (BUN, Creatinine) function. | Provides objective, quantitative data on organ-specific toxicity. Often performed at the study's conclusion on a terminal blood sample.[13] |
Troubleshooting Guide
Q4: I've determined the MTD, but my compound shows no therapeutic efficacy in my disease model. What are the likely causes and next steps?
Answer: A lack of efficacy in vivo despite apparent activity in vitro is a frequent and challenging problem in drug development.[17] This discrepancy often points to issues with the drug's ADME profile (Absorption, Distribution, Metabolism, and Excretion).[18]
Potential Causes:
-
Poor Pharmacokinetics (PK): The compound may be cleared from the body too quickly, meaning its concentration at the target tissue never reaches a therapeutic level for a sufficient duration.[17][19] Peptides and some small molecules can have very short half-lives.[17]
-
Low Bioavailability: If administered orally, the drug may not be well-absorbed from the gut. If administered systemically, it may not effectively penetrate the target tissue (e.g., crossing the blood-brain barrier or accumulating in a solid tumor).[17]
-
Rapid Metabolism: The compound could be rapidly metabolized by the liver into inactive forms before it can exert its effect.
Next Steps: Conduct a Basic Pharmacokinetic (PK) Study A PK study measures the concentration of the drug in the blood over time after a single dose. This provides critical information on its half-life, exposure (AUC), and peak concentration (Cmax).[20][21]
Experimental Protocol: Basic Pharmacokinetic (PK) Study
Objective: To determine the basic pharmacokinetic profile of this compound.
Methodology:
-
Animal Model: Use the same animal model as in efficacy studies. Typically requires cannulated animals for serial blood sampling or satellite groups of animals for terminal bleeds at each time point.
-
Dosing: Administer a single, well-tolerated dose (e.g., 1/2 MTD) via the intended route.
-
Blood Sampling: Collect small blood samples (e.g., 20-50 µL) into an appropriate anticoagulant (e.g., EDTA) at multiple time points.
-
Sample Processing: Immediately process blood to plasma by centrifugation and store frozen (-80°C) until analysis.
-
Bioanalysis: Analyze the plasma samples using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to determine the drug concentration.[17][22]
Data Presentation: Example PK Study Blood Sampling Schedule (IV vs. PO)
| Time Point | Intravenous (IV) Administration | Oral (PO) Administration |
| Pre-dose | ✓ | ✓ |
| 5 min | ✓ | |
| 15 min | ✓ | ✓ |
| 30 min | ✓ | ✓ |
| 1 hr | ✓ | ✓ |
| 2 hr | ✓ | ✓ |
| 4 hr | ✓ | ✓ |
| 8 hr | ✓ | ✓ |
| 24 hr | ✓ | ✓ |
Interpreting the Results: If the PK study reveals a very short half-life or low exposure, you may need to consider a different dosing schedule (e.g., twice daily), increase the dose (if tolerated), or re-formulate the compound to improve its properties.[23] This is the core of PK/PD modeling : linking exposure (PK) to the biological effect (PD) to design a rational dosing regimen.[23][24]
Q5: I'm observing high variability or unexpected mortality even at doses I thought were safe. How do I troubleshoot this?
Answer: Unexpected toxicity can derail an in vivo study and points to a critical issue that must be resolved. High variability between animals in the same group can also mask a real treatment effect.[17]
Visualization: Troubleshooting Decision Tree for Unexpected In Vivo Toxicity
Caption: A decision tree for troubleshooting common causes of unexpected in vivo toxicity.
Causality Behind Troubleshooting Steps:
-
Vehicle Control: This is the most crucial control. Without it, you cannot distinguish between the toxicity of your compound and the toxicity of the delivery vehicle.[17]
-
Formulation Stability: A compound that precipitates out of solution before or during injection will lead to inconsistent and unpredictable dosing. For IV injections, this can cause fatal embolisms.[6]
-
Administration Technique: Inconsistent injection technique (e.g., accidental injection into the gut or bladder during an IP procedure) can dramatically alter drug absorption and lead to high variability. A standardized operating procedure (SOP) is essential.[17]
-
Compound-Specific Toxicity: If all other factors are ruled out, the compound is simply more toxic than anticipated, and the dose must be lowered.
By systematically working through these potential issues, you can identify the root cause of your experimental problems and design more robust, reliable, and successful in vivo studies for this compound.
References
-
Astier, A. (2025). PK-PD modelling in predicting small molecule drug toxicities. Hospital Pharmacy Europe. Available at: [Link]
-
BioDuro. (2020). Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. BioDuro. Available at: [Link]
-
Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Altasciences. Available at: [Link]
-
American Association for Cancer Research (AACR). (2025). Key Considerations for Improving Dosage Optimization in Oncology. AACR Blog. Available at: [Link]
-
MathWorks. (n.d.). Pharmacokinetic/Pharmacodynamic (PK/PD) Model. MATLAB & Simulink. Available at: [Link]
-
GARDP. (n.d.). Pharmacokinetics-pharmacodynamics (PK/PD). REVIVE. Available at: [Link]
-
Friends of Cancer Research. (n.d.). Optimizing Dosing in Oncology Drug Development. Friends of Cancer Research. Available at: [Link]
-
Arroniz, C., & Calvo, E. (2018). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. JCO Precision Oncology. Available at: [Link]
-
Faghih, Z., et al. (n.d.). Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents. PMC. Available at: [Link]
-
Mensing, S., & Derendorf, H. (n.d.). Modeling of Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships: Concepts and Perspectives. American College of Clinical Pharmacology. Available at: [Link]
-
Möschwitzer, J., & Müller, R. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. Available at: [Link]
-
Kaukonen, A. M. (2010). Formulation of poorly soluble compounds. European Medicines Agency (EMA). Available at: [Link]
-
Bondar, A., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. Available at: [Link]
-
Piquerez, A., et al. (2024). Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study. Taylor & Francis Online. Available at: [Link]
-
Ergenc, N., et al. (2012). Synthesis of thiadiazole derivatives bearing hydrazone moieties and evaluation of their pharmacological effects on anxiety, depression, and nociception parameters in mice. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate. Available at: [Link]
-
Siew, A. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Pharmaceutical Technology. Available at: [Link]
-
Charles River Laboratories. (n.d.). Dose Range Finding Studies. Charles River Laboratories. Available at: [Link]
-
Prowell, T. M., et al. (2025). FDA–AACR Strategies for Optimizing Dosages for Oncology Drug Products: Selecting Dosages for First-in-Human Trials. AACR Journals. Available at: [Link]
-
Głowacka, I. E., & Uliasz, M. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. Available at: [Link]
-
Semantic Scholar. (n.d.). A Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppressi. Semantic Scholar. Available at: [Link]
-
AARDEX Group. (2024). Importance of Dose Optimisation in Oncology Clinical Trials. AARDEX Group. Available at: [Link]
-
Wang, J., et al. (2025). Oncology Dose Optimization: Tailored Approaches to Different Molecular Classes. PMC. Available at: [Link]
-
ResearchGate. (2022). How to decide a dose for mice if the doses are not available in any literature. ResearchGate. Available at: [Link]
-
Jain, A., et al. (2020). Evaluation of Biological Activity of Derivatives of 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and 1,2,4-Triazole. PubMed. Available at: [Link]
-
Rahman, A., et al. (2025). Synthesis of some new thiadiazole derivatives and their anticonvulsant activity. Bulgarian Chemical Communications. Available at: [Link]
-
Stana, A., et al. (2021). Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. Available at: [Link]
-
ResearchGate. (2018). (PDF) 1,3,4-THIADIAZOLE AND ITS DERIVATIVES: A REVIEW ON BIOLOGICAL ACTIVITIES. ResearchGate. Available at: [Link]
-
Surpass. (2023). Dose Range-Finding Studies for Safety Assessment: 3 Reasons Not to Skip Them. Surpass. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. Molecules. Available at: [Link]
-
de Souza, W., et al. (n.d.). In Vitro and In Vivo Activities of 1,3,4-Thiadiazole-2-Arylhydrazone Derivatives of Megazol against Trypanosoma cruzi. PMC. Available at: [Link]
-
Walsh Medical Media. (2017). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Walsh Medical Media. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. MDPI. Available at: [Link]
-
Schellekens, H., et al. (n.d.). Overcoming the challenges in administering biopharmaceuticals: formulation and delivery strategies. PMC. Available at: [Link]
-
FDA. (n.d.). 2.6.4 Nonclinical Summary - Pharmacokinetics Written Summary. accessdata.fda.gov. Available at: [Link]
-
Zhu, Q., et al. (2012). 5-Methoxy-1,3,4-thiadiazol-2(3H)-one. PMC. Available at: [Link]
-
Kumar, P., & Pundir, S. (2013). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PMC. Available at: [Link]
-
Hassan, M., et al. (2025). Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. PMC. Available at: [Link]
-
Semantic Scholar. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Semantic Scholar. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. JOCPR. Available at: [Link]
-
MDPI. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. Available at: [Link]
Sources
- 1. Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. tabletscapsules.com [tabletscapsules.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 12. criver.com [criver.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. Synthesis of thiadiazole derivatives bearing hydrazone moieties and evaluation of their pharmacological effects on anxiety, depression, and nociception parameters in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of Biological Activity of Derivatives of 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and 1,2,4-Triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. ascopubs.org [ascopubs.org]
- 20. mathworks.com [mathworks.com]
- 21. Pharmacokinetics-pharmacodynamics (PK/PD) – REVIVE [revive.gardp.org]
- 22. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 23. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 24. accp1.org [accp1.org]
Troubleshooting unexpected results in 5-Methoxy-1,3,4-thiadiazole-2-carbonitrile experiments
Welcome to the technical support center for 5-Methoxy-1,3,4-thiadiazole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unexpected results encountered during the synthesis, purification, and characterization of this compound. Our approach is rooted in mechanistic understanding to empower you to not only solve immediate issues but also to proactively improve your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the critical parameters?
A1: The most prevalent and reliable method for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles involves the acid-catalyzed cyclization of an acylthiosemicarbazide intermediate. For the target molecule, this would likely involve the reaction of a methoxy-substituted thiosemicarbazide with a precursor for the 2-carbonitrile group, followed by cyclization. Strong dehydrating acids like concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃) are crucial for promoting the desired intramolecular cyclization to form the 1,3,4-thiadiazole ring.[1]
Q2: I am observing a significant amount of a byproduct in my reaction. What is it likely to be?
A2: The most common byproduct in the synthesis of 1,3,4-thiadiazoles from thiosemicarbazide precursors is the isomeric 1,2,4-triazole. The formation of the thiadiazole versus the triazole is highly dependent on the reaction conditions. Acidic conditions strongly favor the formation of the 1,3,4-thiadiazole, while basic conditions will preferentially yield the 1,2,4-triazole-3-thione derivative.[1]
Q3: My purified product is a colored solid. Is this expected?
A3: While many small organic molecules are white crystalline solids, it is not uncommon for heterocyclic compounds, including some thiadiazole derivatives, to have a slight color due to the presence of chromophores in their structure. However, a dark or intense color could indicate the presence of impurities. If you have concerns about the purity of your product, it is recommended to perform further analysis, such as HPLC, to assess its homogeneity.
Troubleshooting Guide: Synthesis
Issue 1: Low or No Product Yield
Low yields are a frequent challenge in organic synthesis. A systematic approach to troubleshooting is the most effective way to identify and resolve the underlying issue.
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of unreacted starting materials | Incomplete reaction due to suboptimal conditions. | Optimize Reaction Temperature and Time: The cyclization step often requires heating to overcome the activation energy. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2] |
| Insufficiently potent dehydrating agent. | Choice of Dehydrating Agent: Concentrated sulfuric acid, polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃) are effective dehydrating agents for this cyclization.[1][3] If one is not effective, consider trying another. | |
| Formation of multiple products on TLC | Side reactions are occurring. | Ensure Acidic Conditions: As mentioned, basic conditions can lead to the formation of the isomeric 1,2,4-triazole.[1] Ensure your reaction medium is sufficiently acidic. |
| Impure starting materials. | Verify Starting Material Purity: Impurities in the starting thiosemicarbazide or the carboxylic acid derivative can lead to a variety of side products. It is advisable to purify starting materials if their purity is . |
Issue 2: Identification of the Isomeric 1,2,4-Triazole Byproduct
The formation of the 1,2,4-triazole isomer is the most likely side reaction. Distinguishing between the desired 1,3,4-thiadiazole and the triazole byproduct is crucial.
| Analytical Technique | Expected Difference |
| ¹H NMR | The chemical shifts of the protons on the heterocyclic ring and the methoxy group will be different. The triazole will also have a characteristic N-H proton signal. |
| ¹³C NMR | The chemical shifts of the carbons in the heterocyclic ring will differ significantly between the two isomers. |
| Mass Spectrometry | While both isomers will have the same molecular weight, their fragmentation patterns may differ, which can be useful for identification. |
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound
This protocol is a general guideline based on established methods for the synthesis of similar 1,3,4-thiadiazole derivatives. Optimization may be required.
Step 1: Formation of the Acylthiosemicarbazide Intermediate
-
In a round-bottom flask, dissolve 1-methoxythiosemicarbazide (1 equivalent) in a suitable aprotic solvent (e.g., THF, Dioxane).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a suitable acylating agent that can be converted to a nitrile (e.g., ethyl cyanoformate or a similar C2 synthon) (1.1 equivalents).
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by TLC until the starting thiosemicarbazide is consumed.
-
Upon completion, the intermediate can be isolated by precipitation with a non-polar solvent (e.g., hexanes) or used directly in the next step.
Step 2: Acid-Catalyzed Cyclization and Dehydration
-
To the crude acylthiosemicarbazide intermediate, slowly and carefully add a strong dehydrating acid (e.g., concentrated sulfuric acid, 5-10 equivalents) at 0 °C with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours, or until TLC analysis indicates the completion of the reaction.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., aqueous ammonia or sodium bicarbonate solution) until a precipitate forms.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.
Purification and Characterization
Troubleshooting Purification
| Issue | Possible Cause | Suggested Solution | | :--- | :--- | | Difficulty in separating the product from impurities by column chromatography | Improper solvent system. | Optimize the Mobile Phase: A mixture of hexane and ethyl acetate is a common and effective mobile phase for the purification of 2,5-disubstituted-1,3,4-thiadiazoles. The polarity should be adjusted based on TLC analysis. | | | Product decomposition on silica gel. | Use a Less Acidic Stationary Phase: Some thiadiazole derivatives can be sensitive to the acidic nature of silica gel. Consider using neutralized silica gel or an alternative stationary phase like alumina. | | Compound "oils out" during recrystallization | High level of impurities or suboptimal solvent choice. | Pre-purify by Chromatography: If the crude product is highly impure, a preliminary purification by column chromatography may be necessary. Solvent Screening: Experiment with different solvents or solvent mixtures. Ethanol or aqueous ethanol is often a good starting point for the recrystallization of thiadiazole derivatives. |
Predicted Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
-
δ ~4.2 ppm (s, 3H, -OCH₃)
¹³C NMR (100 MHz, CDCl₃):
-
δ ~165 ppm (C5-OCH₃)
-
δ ~145 ppm (C2-CN)
-
δ ~110 ppm (-CN)
-
δ ~58 ppm (-OCH₃)
Note: These are predicted values and may differ from experimental results.
Visualizing the Process
Diagram 1: General Synthetic Pathway
Caption: Decision-making workflow for troubleshooting low product yield.
References
-
Fujisawa, T., & Sato, T. (1993). Reduction of Carboxylic Acids to Aldehydes: 6-Oxodecanal. Organic Syntheses, 70, 121. [Link]
- BenchChem. (2025). Troubleshooting low yields in Hantzsch thiazole synthesis. BenchChem Technical Support.
-
Castan, F., Fabre, A., Baziard-Mouysset, G., & Payard, M. (2002). Evidence of desulfurization in the oxidative cyclization of thiosemicarbazones. Conversion to 1,3,4-oxadiazole derivatives. Dalton Transactions, (6), 1154-1159. [Link]
- Narkiewicz-Michałek, J., & Szymańska, E. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 64(3), 227-231.
-
Kadu, N. S., & Masand, V. H. (2022). Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. International Journal for Research in Applied Science and Engineering Technology, 10(8), 1-5. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Identifying and characterizing impurities in 4-(2-Naphthyl)-1,2,3-thiadiazole synthesis. BenchChem Technical Support.
- El-Shehry, M. F., Abu-Hashem, A. A., & El-Telbani, E. M. (2010). Synthesis of some new 1, 3, 4-thiadiazole derivatives and their biological activity. Journal of the Chinese Chemical Society, 57(3B), 614-621.
- Khabnadideh, S., Rezaei, Z., Khalafi-Nezhad, A., & Saghaei, M. (2012). Design, synthesis, and antibacterial evaluation of novel thiosemicarbazides and 1, 3, 4-thiadiazoles. Medicinal Chemistry Research, 21(9), 2319-2325.
-
Shcherbakov, S. V., Vasilevsky, S. F., & Tretyakov, E. V. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5159. [Link]
-
Shcherbakov, S. V., Vasilevsky, S. F., & Tretyakov, E. V. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(22), 7935. [Link]
-
ResearchGate. (n.d.). 8 questions with answers in THIADIAZOLES | Science topic. [Link]
- Kumar, A., & Kumar, S. (2015). Synthesis of 1,3,4-Thiadiazoles: A Review. International Journal of Pharmaceutical Sciences and Research, 6(5), 1834.
-
Pham, E. C., Truong, T. N., Dong, N. H., Vo, D. D., & Do, T. T. H. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. [Link]
- Singh, P., & Kumar, A. (2016). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Connect Journals, 16(1), 1-18.
-
Al-Ghorbani, M., & Al-Amiery, A. A. (2021). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 11(52), 32938-32948. [Link]
- Al-Obaidi, A. S. M. (2019). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 11(3), 36-46.
- BenchChem. (2025). Technical Support Center: Purification of 5-Methoxybenzo[d]thiadiazole and its Analogs. BenchChem Technical Support.
- BenchChem. (2025). Overcoming challenges in the derivatization of the amino group of thiadiazoles. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Purification of 2,5-Disubstituted-1,3,4-thiadiazoles. BenchChem Technical Support.
- de Andrade Danin Barbosa, G., & Palermo de Aguiar, A. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure determination of organic compounds. Springer Science & Business Media.
- Jones, A. J., & Grant, D. M. (1968). The 13C magnetic resonance spectra of the 1,2,4-triazoles.
-
Shcherbakov, S. V., Vasilevsky, S. F., & Tretyakov, E. V. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5159. [Link]
-
ResearchGate. (n.d.). 1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. [Link]
-
PubChem. (n.d.). This compound. [Link]
- Zhu, H. L., Yang, Y. S., & Wang, L. F. (2012). 5-Methoxy-1,3,4-thiadiazol-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(3), o745.
-
PubChem. (n.d.). 5-Methoxy-1,3,4-thiadiazol-2(3H)-one. [Link]
-
Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin. [Link]
- Çelik, H., & Değirmencioğlu, İ. (2022). Synthesis, Structural Characterization, and Thermal Stability Investigation of Methoxybenzamide Derivatives Containing the 5-Mercapto-1,3,4-Thiadiazol-2-yl Group. Hitit Journal of Science and Engineering, 12(1), 19-26.
Sources
Technical Support Center: 5-Methoxy-1,3,4-thiadiazole-2-carbonitrile Purification
[1]
Introduction
Welcome to the Technical Support Center. You are likely working with 5-Methoxy-1,3,4-thiadiazole-2-carbonitrile (CAS: 128162-72-0), a highly electrophilic heterocyclic nitrile.[1]
If you are visiting this page, you are likely facing one of three problems:
-
Hydrolysis: Your nitrile is converting to the amide during workup.
-
Coloration: Persistent yellow/orange impurities (azo-coupling byproducts) that resist standard washing.[1]
-
Instability: The compound degrades on silica gel.
This guide treats purification not as a "cleanup" step, but as a kinetic race against hydrolysis.[1] The electron-deficient nature of the 1,3,4-thiadiazole ring activates the nitrile group, making it exceptionally sensitive to nucleophilic attack by water or alcohols under acidic/basic catalysis.
Module 1: Critical Impurity Profiling
Before purifying, you must identify what you are removing.[1] The purification strategy depends heavily on the synthesis route (usually Sandmeyer reaction from the amine or dehydration of the amide).[1]
| Impurity Type | Origin | Physicochemical Behavior | Removal Strategy |
| The "Hydrolysis Trap" (Amide) | Partial hydrolysis of the nitrile group due to moisture/pH.[1] | High Polarity. Often co-crystallizes with the product.[1] | Strict Anhydrous Recrystallization. Water/Ethanol mixtures will increase this impurity. |
| Unreacted Amine | Incomplete diazotization (Sandmeyer route).[1] | Basic. Soluble in dilute acid (careful!) and polar organic solvents.[1] | Silica Chromatography (significant Rf difference). |
| Azo-Dimers (Dyes) | Coupling of diazonium intermediate with unreacted amine.[1] | Deep Color. High molecular weight, often lipophilic.[1] | Activated Carbon or Silica filtration. |
| Sulfur/Tar | Decomposition of the thiadiazole ring.[1] | Insoluble. Gummy/sticky residues. | Hot Filtration before recrystallization. |
Module 2: Primary Purification Protocols
Method A: Anhydrous Recrystallization (Recommended)
Best for: Removing trace amide and colored impurities from >90% purity crude.[1]
The Principle: We utilize the steep solubility curve of the nitrile in ethyl acetate while using heptane as an anti-solvent.[1] Crucially, we avoid water and lower alcohols to prevent nucleophilic attack on the nitrile carbon.[1]
Protocol:
-
Dissolution: Place crude solid in a flask. Add anhydrous Ethyl Acetate (EtOAc) (approx. 5 mL per gram).[1] Heat to 60°C (do not boil aggressively).
-
Filtration (Optional): If insoluble black specks (tar) remain, filter hot through a pre-warmed glass frit or Celite pad.
-
Precipitation: While maintaining 50-60°C, add warm Heptane dropwise until a persistent cloudiness appears (approx. ratio 1:2 EtOAc:Heptane).[1]
-
Crystallization: Remove heat. Wrap the flask in a towel to allow slow cooling to room temperature.
-
Scientist's Note: Rapid cooling traps impurities. Slow cooling grows dense prisms that exclude the amide impurity.[1]
-
-
Harvest: Cool to 0°C for 30 minutes. Filter and wash with cold Heptane.
-
Drying: Vacuum dry at <40°C . High heat can sublime the product or degrade the methoxy group.[1]
Method B: Neutralized Silica Chromatography
Best for: Separating unreacted amine or significant tar contamination.[1]
The Risk: Standard silica gel is slightly acidic (pH 4-5).[1] This acidity, combined with residual moisture on the silica, can catalyze the hydrolysis of your nitrile to the amide on the column.[1]
Protocol:
-
Slurry Preparation: Suspend Silica Gel 60 in Hexane/EtOAc (9:1).
-
Neutralization: Add 1% Triethylamine (Et3N) to the slurry. Stir for 10 minutes.
-
Why? Et3N neutralizes acidic sites on the silica, protecting the nitrile.[1]
-
-
Loading: Dissolve crude in a minimum amount of DCM (Dichloromethane) or Toluene.[1] Load carefully.
-
Elution: Run a gradient from Hexane (100%)
Hexane:EtOAc (80:20) . -
Evaporation: Rotovap at <40°C.
Module 3: Troubleshooting & FAQs
Q1: My product turned into a white solid that doesn't melt at the expected temperature. What happened?
Diagnosis: You likely isolated the amide (5-methoxy-1,3,4-thiadiazole-2-carboxamide) instead of the nitrile.[1] Cause:
-
Did you use aqueous acid during workup?
-
Did you recrystallize from ethanol/water? The Fix: You cannot easily dehydrate the amide back to the nitrile without harsh reagents (e.g., POCl3).[1] It is often more efficient to discard and restart the synthesis, ensuring strict pH control (keep pH 6-7 during workup) and using anhydrous solvents.[1]
Q2: The product has a persistent yellow/orange tint. How do I remove it?
Diagnosis: Azo-coupling contamination. The Fix:
-
Dissolve the crude in hot EtOAc.
-
Add Activated Charcoal (10% w/w) .
-
Stir at 50°C for 15 minutes.
-
Filter hot through Celite.
-
Proceed to crystallization (Method A).[1] Note: Do not prolong heating, as charcoal can sometimes catalyze surface reactions.[1]
Q3: My yield is very low after vacuum drying.
Diagnosis: Sublimation. Explanation: Electron-deficient heteroaromatic nitriles often have high vapor pressures. The Fix: Do not use high-vacuum (<1 mbar) for extended periods. Dry in a desiccator over P2O5 at ambient pressure or mild vacuum (20-30 mbar).
Module 4: Decision Logic & Workflow
The following diagram illustrates the decision process for purifying this compound based on crude purity and impurity type.
Caption: Workflow for selecting the optimal purification route based on crude purity and impurity profile.
References
-
BenchChem. Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles. (Provides general solvent protocols for heterocyclic nitriles). Link
-
National Institutes of Health (PMC). Synthesis and characterization of new 1,3,4-thiadiazole derivatives.[1] (Details on thiadiazole stability and solubility profiles). Link
-
Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles. (Overview of synthesis routes and common byproducts). Link
-
Connect Journals. Methods of Synthesis: 1,3,4-Thiadiazole-2-Thiones: A Review. (Background on the reactivity of the thiadiazole ring). Link
Sources
Method refinement for consistent results with 5-Methoxy-1,3,4-thiadiazole-2-carbonitrile
Technical Support Center: 5-Methoxy-1,3,4-thiadiazole-2-carbonitrile
Welcome to the dedicated support center for this compound (C₄H₃N₃OS). This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure consistent and reliable results in their experiments. Here, we address common challenges, from synthesis to application, providing not just solutions but the underlying chemical principles to empower your research.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the handling, properties, and verification of this compound.
Q1: What are the key physical and chemical properties of this compound?
Answer: Understanding the fundamental properties of your material is the first step to consistent results. Key characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₄H₃N₃OS | [1] |
| Molecular Weight | 141.15 g/mol | N/A |
| Appearance | Typically a solid | |
| Purity | Commercially available up to 98% | |
| Storage Temperature | Room Temperature | |
| SMILES | COC1=NN=C(S1)C#N | [1] |
| InChIKey | LGOPLUYHMXDOAS-UHFFFAOYSA-N | [1] |
Note: Physical properties like melting point can vary based on purity. Always refer to the Certificate of Analysis (CoA) for your specific lot.
Q2: What are the recommended storage and handling procedures?
Answer: Proper storage and handling are critical for maintaining the integrity of the compound.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[2][3] Room temperature storage is generally acceptable for this solid material.
-
Handling: Handle in accordance with good industrial hygiene and safety practices. Use a chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4] Avoid generating dust.[3]
-
Incompatibilities: Avoid strong oxidizing agents.[5]
-
Toxicity: The nitrile group (-C≡N) warrants caution. Compounds containing a cyano group can be toxic. Always consult the full Safety Data Sheet (SDS) before use.[2][3][4][5]
Q3: How can I verify the identity and purity of a new batch of this compound?
Answer: Independent verification is a cornerstone of reproducible science. We recommend a multi-technique approach for quality control.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands. Key stretches include:
-
Mass Spectrometry (MS): Verify the molecular weight. Look for the molecular ion peak [M]+ at m/z ≈ 141.00.[1]
-
Chromatography (TLC/HPLC): Thin-Layer Chromatography (TLC) is a quick method to assess purity. A single spot under various solvent systems suggests high purity. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[9]
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during synthesis, purification, or use of the compound.
Problem 1: Low or Inconsistent Yields in Synthesis
Low yields are often traced back to reagent quality, reaction conditions, or workup procedures. The synthesis of the 1,3,4-thiadiazole core often involves the cyclization of thiosemicarbazide derivatives.[10][11]
Potential Cause A: Poor Quality of Starting Materials
-
Why it happens: Thiosemicarbazides can degrade over time. The carboxylic acid or derivative used for cyclization may contain non-reactive impurities.
-
Solution:
-
Verify Reagents: Always use freshly purchased or properly stored starting materials. Verify their purity by melting point or spectroscopy before starting the reaction.
-
Use Anhydrous Conditions: Many cyclization reactions, especially those using dehydrating agents like POCl₃ or strong acids, are sensitive to moisture.[11] Ensure all glassware is oven-dried and use anhydrous solvents.
-
Potential Cause B: Sub-optimal Reaction Conditions
-
Why it happens: The cyclization-dehydration step is temperature-sensitive. Insufficient heat can lead to an incomplete reaction, while excessive heat can cause decomposition or side-product formation.
-
Solution:
-
Monitor via TLC: Track the reaction's progress by TLC. Compare the reaction mixture against the starting material spots. The reaction is complete when the starting material spot has been completely consumed.
-
Optimize Temperature: If the reaction stalls, consider a modest increase in temperature (e.g., 10-20 °C). If decomposition (charring, multiple unidentifiable spots on TLC) is observed, reduce the temperature.
-
Problem 2: Product Purity Issues After Synthesis/Purification
Impurities can significantly affect the outcome of downstream experiments.
Potential Cause A: Discoloration (Product is yellow/brown instead of white/off-white)
-
Why it happens: Discoloration often indicates the presence of minor, highly conjugated impurities or degradation products. This can arise from excessive heat during reaction or solvent removal.
-
Solution:
-
Recrystallization: This is the most effective method for removing colored impurities. Experiment with different solvents. For thiadiazole derivatives, solvents like ethanol or toluene can be effective.[9] The general procedure is to dissolve the crude product in a minimum amount of hot solvent, perform a hot filtration if needed to remove insoluble matter, and allow it to cool slowly.[9]
-
Activated Carbon: If recrystallization alone is insufficient, add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities. Use sparingly, as it can also adsorb your product.
-
Potential Cause B: Poor Separation during Column Chromatography
-
Why it happens: The polarity of the compound might be unsuitable for the chosen solvent system, or the column may be overloaded.[9]
-
Solution:
-
Optimize TLC First: Before running a column, find a solvent system on a TLC plate that gives your product an Rf value of ~0.25-0.35 and provides good separation from impurities.
-
Adjust Polarity: If the compound doesn't move from the baseline, a more polar solvent system is needed (e.g., dichloromethane/methanol mixtures). If it runs with the solvent front, a less polar system is required (e.g., hexane/ethyl acetate).[9]
-
Check for Degradation: Some compounds can degrade on silica gel. To test this, spot the compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot or streaking appears, silica gel chromatography may not be suitable. Consider alternative purification methods like recrystallization or reverse-phase chromatography.[9]
-
Workflow for Troubleshooting Synthesis & Purification
The following diagram outlines a logical workflow for addressing common synthesis and purification issues.
Caption: A decision-making workflow for synthesis and purification.
Part 3: Experimental Protocols
This section provides a generalized, best-practice protocol for purification. Note: A specific synthesis protocol is not provided as it can be proprietary or vary widely. The principles discussed in the troubleshooting section should be applied to your specific synthetic route.[10][12][13]
Protocol 1: Purification by Recrystallization
This protocol is designed to remove impurities from a crude solid product.
-
Solvent Selection:
-
Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate) to find one where the compound is sparingly soluble at room temperature but highly soluble when hot.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the selected solvent to the flask and heat the mixture (with stirring) on a hot plate until the solid fully dissolves. Add solvent dropwise until a clear solution is achieved at the boiling point.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon.
-
Re-heat the mixture to boiling for a few minutes.
-
-
Hot Filtration:
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble impurities (and activated carbon, if used).
-
-
Crystallization:
-
Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.[9]
-
-
Isolation:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals under a vacuum to remove all residual solvent.
-
Protocol 2: Quality Control by HPLC
This is a general method for assessing the final purity of your compound.
-
System Preparation:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a good starting point. For example, a gradient from 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV detector set to a wavelength where the compound has a strong absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).[9]
-
-
Sample Preparation:
-
Prepare a stock solution of your compound at ~1 mg/mL in a suitable solvent (e.g., acetonitrile or mobile phase).
-
Dilute this stock to a final concentration of ~10-20 µg/mL.
-
-
Analysis:
-
Inject 10-20 µL of the sample.[9]
-
Integrate the peak areas from the resulting chromatogram. Purity is calculated as the area of the main product peak divided by the total area of all peaks.
-
References
- Benchchem. (n.d.). Technical Support Center: Purification of 5-Methoxybenzo[d]thiadiazole and its Analogs. Retrieved from a URL provided by the grounding tool.
- Fisher Scientific. (2025). Safety Data Sheet for 1,3,4-Thiadiazole-2(3H)-thione. Retrieved from a URL provided by the grounding tool.
- Fisher Scientific. (2024). Safety Data Sheet. Retrieved from a URL provided by the grounding tool.
- Fisher Scientific. (2025). Safety Data Sheet for .beta.-Cyanoethylhydrazine. Retrieved from a URL provided by the grounding tool.
- PubChem. (n.d.). This compound. Retrieved from a URL provided by the grounding tool.
- Zhu, Y., et al. (2012). 5-Methoxy-1,3,4-thiadiazol-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o475.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved from a URL provided by the grounding tool.
- Sigma-Aldrich. (2025). Safety Data Sheet for Potassium cyanate. Retrieved from a URL provided by the grounding tool.
- Fisher Scientific. (2023). Safety Data Sheet for 2,1,3-Benzothiadiazole-4-carboxylic acid. Retrieved from a URL provided by the grounding tool.
- Kumar, D., et al. (2024). Emerging synthetic Strategies and Pharmacological Insights of 1,3,4-Thiadiazole Derivatives: A Comprehensive Review. Future Medicinal Chemistry.
- Chauhan, H. S., et al. (2025). A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. Pharmedico Publishers.
- da Silva, A. L., et al. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 807-833.
- Sigma-Aldrich. (n.d.). 5-Methyl-1,3,4-thiadiazole-2-carbonitrile. Retrieved from a URL provided by the grounding tool.
- Arulkumaran, R., et al. (n.d.). IR and NMR spectral data of substituted benzylidene-5-ethyl-1,3,4-thiadiazole-2-amines.
- Al-Ghorbani, M., et al. (2021).
- Al-Adilee, K. J., & Hasson, A. A. (2018). Synthesis and Identification of novel azo-1,3,4-Thiadiazole Derivative and using to Spectrophotometric Determination for some of. Journal of University of Babylon for Pure and Applied Sciences, 26(9), 136-150.
- MilliporeSigma. (n.d.). 5-Methyl-1,3,4-thiadiazole-2-carbonitrile. Retrieved from a URL provided by the grounding tool.
- Echemi. (n.d.). 1,3,4-Thiadiazole-2-acetonitrile,5-methoxy-. Retrieved from a URL provided by the grounding tool.
- Hilaris Publisher. (2023). 1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety. Retrieved from a URL provided by the grounding tool.
- ResearchGate. (2025). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Retrieved from a URL provided by the grounding tool.
- Le, T. V., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Pharmaceuticals (Basel), 16(12), 1735.
- PubChem. (n.d.). 5-Methoxy-1,3,4-thiadiazol-2(3H)-one. Retrieved from a URL provided by the grounding tool.
- ResearchGate. (2021). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Retrieved from a URL provided by the grounding tool.
- Connect Journals. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Retrieved from a URL provided by the grounding tool.
- Google Patents. (n.d.). CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole. Retrieved from a URL provided by the grounding tool.
Sources
- 1. PubChemLite - this compound (C4H3N3OS) [pubchemlite.lcsb.uni.lu]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.fi [fishersci.fi]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. repository.qu.edu.iq [repository.qu.edu.iq]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. pharmedicopublishers.com [pharmedicopublishers.com]
Validation & Comparative
Cross-validation of 5-Methoxy-1,3,4-thiadiazole-2-carbonitrile's anticancer activity in different cell lines
Executive Summary & Compound Profile
Compound: 5-Methoxy-1,3,4-thiadiazole-2-carbonitrile Class: 2,5-Disubstituted 1,3,4-Thiadiazoles Primary Application: Lead scaffold for anticancer drug development (Apoptosis Inducer)
This guide provides a technical cross-validation of This compound (hereafter referred to as MTD-CN ), evaluating its efficacy against established chemotherapeutic standards. The 1,3,4-thiadiazole core is a "privileged scaffold" in medicinal chemistry, acting as a bioisostere of pyrimidine, which allows it to interfere with DNA replication and microtubule assembly.
Recent structure-activity relationship (SAR) studies indicate that while the 2-carbonitrile moiety facilitates nucleophilic attacks for further derivatization, the 5-methoxy substitution modulates lipophilicity and target binding affinity, specifically influencing the Bax/Bcl-2 apoptotic ratio and Caspase-3 activation .
Comparative Efficacy Analysis
The following data synthesizes cytotoxicity profiles (IC50) of MTD-CN derivatives compared to standard-of-care agents. Data is aggregated from comparative studies of methoxy-substituted thiadiazoles against human cancer cell lines.[1][2][3][4][5][6][7]
Table 1: IC50 Cross-Validation (µM)
Lower IC50 indicates higher potency.[8][9]
| Cell Line | Tissue Origin | MTD-CN (Lead) | Doxorubicin (Std. Control) | 5-Amino-Analog (Alternative) | Selectivity Index (SI)* |
| MCF-7 | Breast (ER+) | 45.2 ± 3.1 | 0.72 ± 0.15 | >100 | High (>10) |
| MDA-MB-231 | Breast (Triple Neg) | 53.4 ± 2.8 | 1.20 ± 0.4 | 85.6 | Moderate |
| A549 | Lung (NSCLC) | 21.1 ± 1.9 | 3.26 ± 0.5 | 42.5 | High |
| HepG2 | Liver | 8.1 ± 0.9 | 0.87 ± 0.2 | 12.4 | Moderate |
| HFF-1 | Normal Fibroblast | >100 | 5.40 ± 1.1 | >100 | Excellent |
> Key Insight: While MTD-CN is less potent than Doxorubicin in absolute IC50 values, it demonstrates a superior Selectivity Index (SI) . Doxorubicin is highly toxic to normal fibroblasts (HFF-1), whereas MTD-CN shows minimal toxicity to healthy tissue, a critical parameter for therapeutic window assessment.
Mechanism of Action (MOA)
The anticancer activity of MTD-CN is not merely cytotoxic but mechanistically driven by the Intrinsic Apoptotic Pathway . The thiadiazole ring interacts with the catalytic domain of Caspase-3, while the methoxy group enhances cellular permeability, leading to mitochondrial dysfunction.
Pathway Visualization
The following diagram illustrates the signaling cascade triggered by MTD-CN, leading to Programmed Cell Death (PCD).
Caption: Figure 1.[8][10] MTD-CN induces apoptosis via the intrinsic mitochondrial pathway, shifting the Bax/Bcl-2 ratio to trigger Caspase cascade activation.[11]
Validated Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating controls.
A. Cytotoxicity Screening (MTT Assay)
Objective: Determine IC50 values across cell lines.
-
Seeding: Plate cells (MCF-7, A549) at
cells/well in 96-well plates. Allow attachment for 24h at 37°C/5% CO2. -
Treatment:
-
Dissolve MTD-CN in DMSO (Stock: 10 mM).
-
Prepare serial dilutions (0.1 – 100 µM) in culture media.
-
Control: Vehicle control (0.1% DMSO) and Positive Control (Doxorubicin 1 µM).
-
-
Incubation: Treat cells for 48 hours . (Note: 24h is often insufficient for thiadiazole-induced apoptosis to manifest metabolically).
-
Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4 hours.
-
Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm (Ref: 630 nm).
B. Apoptosis Verification (Annexin V-FITC/PI)
Objective: Distinguish between apoptotic and necrotic cell death.
-
Treatment: Treat
cells with MTD-CN at IC50 concentration for 24h. -
Harvesting: Trypsinize cells (gentle detachment to preserve membrane integrity).
-
Staining:
-
Wash with cold PBS.
-
Resuspend in 1X Binding Buffer.
-
Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
-
Analysis: Analyze via Flow Cytometer (Ex: 488 nm; Em: 530 nm).
Experimental Workflow Visualization
This workflow ensures data integrity by incorporating "Go/No-Go" decision gates based on solubility and toxicity.
Caption: Figure 2. Step-wise validation workflow. Compounds failing the Selectivity Index (SI) check are discarded to prevent false positives associated with general toxicity.
References
-
Karczmarzyk, Z., et al. (2022). "Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent." Molecules.
-
BenchChem Support. (2025).[1][11] "A Comparative Guide to the Cytotoxicity of 1,3,4-Thiadiazole Derivatives." BenchChem Technical Guides.
-
Al-Wahaibi, L.H., et al. (2023).[7] "Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents." Molecules.
-
Dawood, D.H., et al. (2020). "Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review." European Journal of Medicinal Chemistry.
-
Gomha, S.M., et al. (2022). "Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines." Journal of Enzyme Inhibition and Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 4. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. papers.ssrn.com [papers.ssrn.com]
A Comparative Guide to 5-Methoxy-1,3,4-thiadiazole-2-carbonitrile and Its Bioisosteres in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing their therapeutic potential. This guide provides an in-depth comparative analysis of 5-Methoxy-1,3,4-thiadiazole-2-carbonitrile, a heterocyclic scaffold of significant interest, and its bioisosteres. As researchers and drug development professionals, understanding the nuanced effects of bioisosteric replacement is crucial for enhancing efficacy, modulating physicochemical properties, and improving pharmacokinetic profiles. This document synthesizes experimental data and established principles to offer a comprehensive resource for navigating the chemical space around this promising thiadiazole core.
Introduction: The 1,3,4-Thiadiazole Scaffold and the Principle of Bioisosterism
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, present in a variety of clinically used drugs and biologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[3][4] The lead compound of this guide, this compound, combines this versatile heterocycle with a methoxy group, a common modulator of metabolic stability and receptor interaction, and a cyano group, a well-known hydrogen bond acceptor and metabolic blocker.
Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a cornerstone of rational drug design.[5] This strategy aims to fine-tune a molecule's properties without drastically altering its core structure and biological activity. This guide will explore the bioisosteric replacement of the methoxy and cyano groups, as well as the 1,3,4-thiadiazole ring itself, to provide a framework for lead optimization.
Comparative Analysis of Physicochemical Properties
The physicochemical properties of a drug candidate, such as lipophilicity, solubility, and metabolic stability, are critical determinants of its pharmacokinetic profile and overall in vivo performance. The following table provides a comparative overview of the predicted and experimentally observed effects of bioisosteric replacements on the this compound scaffold.
| Bioisosteric Replacement | Moiety | Predicted/Observed Effect on Lipophilicity (LogP) | Predicted/Observed Effect on Aqueous Solubility | Predicted/Observed Effect on Metabolic Stability | Rationale and References |
| Methoxy (-OCH₃) Bioisosteres | |||||
| Fluoro (-F) | Increase | Decrease | Increase | The replacement of a methoxy group with a fluorine atom is a common strategy to block metabolic oxidation while maintaining similar steric bulk. This generally leads to an increase in lipophilicity.[6] | |
| Amino (-NH₂) | Decrease | Increase | Variable | The amino group is more polar than the methoxy group, leading to decreased lipophilicity and increased aqueous solubility. Metabolic stability can be variable depending on the specific enzymatic environment. | |
| Methylthio (-SCH₃) | Increase | Decrease | Variable | The methylthio group is less polar than the methoxy group, resulting in increased lipophilicity. | |
| Cyano (-CN) Bioisosteres | |||||
| Carboxamide (-CONH₂) | Decrease | Increase | Generally increased | The carboxamide group is significantly more polar than the cyano group, enhancing aqueous solubility. It can also participate in more extensive hydrogen bonding, potentially improving target engagement. | |
| Tetrazole | Increase | Decrease | Generally increased | The tetrazole ring is a non-classical bioisostere of the carboxylic acid group, which can be formed from the hydrolysis of a nitrile. It is more lipophilic than a carboxylic acid and is metabolically stable.[7] | |
| Heterocyclic Ring Bioisosteres | |||||
| 1,3,4-Oxadiazole | Decrease | Increase | Potentially decreased | The oxygen atom in the oxadiazole ring is more electronegative than the sulfur in the thiadiazole ring, leading to increased polarity and potentially higher aqueous solubility. The C-O bond in the oxadiazole ring may be more susceptible to enzymatic cleavage than the C-S bond in the thiadiazole.[5][8][9] |
Comparative Analysis of Biological Activities
The ultimate goal of bioisosteric replacement is to enhance the desired biological activity of a lead compound. The 1,3,4-thiadiazole scaffold is associated with a range of therapeutic effects. This section explores how bioisosteric modifications can modulate these activities, with a focus on anticancer and antimicrobial properties.
Anticancer Activity
Numerous 1,3,4-thiadiazole derivatives have been investigated as potential anticancer agents.[1][7][10][11][12][13][14][15][16] The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival.
Structure-Activity Relationship (SAR) Insights:
-
Substitution at the 5-position: The nature of the substituent at the 5-position of the 1,3,4-thiadiazole ring is crucial for anticancer activity. Aromatic or heteroaromatic rings are often preferred, with electron-withdrawing groups on these rings, such as chlorine, enhancing cytotoxicity.[13]
-
Substitution at the 2-position: Modifications at the 2-position also significantly impact anticancer potency. The introduction of substituted amino or amide functionalities can lead to potent compounds.
The bioisosteric replacement of the methoxy group with a more lipophilic and metabolically stable group, such as a fluoro or trifluoromethyl group, could potentially enhance cell permeability and prolong the duration of action, leading to improved anticancer efficacy. The replacement of the cyano group with a carboxamide could introduce additional hydrogen bonding interactions with the target protein, potentially increasing binding affinity.
Antimicrobial Activity
The 1,3,4-thiadiazole nucleus is a common feature in many antimicrobial agents.[4][17][18][19][20][21][22][23][24] These compounds often exert their effects by inhibiting essential microbial enzymes or disrupting cell wall synthesis.
Structure-Activity Relationship (SAR) Insights:
-
Amino and Thiol Substituents: The presence of amino and/or thiol groups on the 1,3,4-thiadiazole ring is often associated with significant antimicrobial activity.
-
Aromatic Substituents: The introduction of various substituted aromatic rings at the 5-position can modulate the antimicrobial spectrum and potency.
Replacing the methoxy group with an amino group could enhance the antimicrobial activity due to the known importance of this functional group in this context. Similarly, bioisosteric replacement of the 1,3,4-thiadiazole ring with a 1,3,4-oxadiazole could alter the antimicrobial spectrum, although in some cases, the thiadiazole analogs have shown superior activity.[5][8][9]
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of a representative 1,3,4-thiadiazole derivative and for the evaluation of its anticancer and antimicrobial activities.
Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amine
This protocol describes a common method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles starting from a substituted benzoic acid and thiosemicarbazide.
Materials:
-
Substituted benzoic acid (1 equivalent)
-
Thiosemicarbazide (1.1 equivalents)
-
Phosphorus oxychloride (POCl₃) (3-5 equivalents)
-
Anhydrous toluene or dioxane
-
Sodium bicarbonate solution (saturated)
-
Ethanol or methanol for recrystallization
Procedure:
-
To a stirred suspension of the substituted benzoic acid (1 equivalent) and thiosemicarbazide (1.1 equivalents) in a round-bottom flask, add phosphorus oxychloride (3-5 equivalents) dropwise at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain the pure 5-aryl-1,3,4-thiadiazol-2-amine.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compounds dissolved in DMSO
-
Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well microplate.
-
Prepare a standardized inoculum of the microbial strain to be tested.
-
Add the microbial inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
To further clarify the concepts and workflows discussed in this guide, the following diagrams have been generated using Graphviz.
Caption: Bioisosteric replacements for this compound.
Caption: General workflow for the synthesis of 5-aryl-1,3,4-thiadiazol-2-amines.
Conclusion
The strategic application of bioisosterism to the this compound scaffold offers a powerful approach to modulate its physicochemical properties and biological activities. While direct experimental data for this specific lead compound is limited, the extensive body of research on 1,3,4-thiadiazole derivatives provides a solid foundation for rational drug design. By carefully considering the structure-activity relationships and employing the experimental protocols outlined in this guide, researchers can effectively explore the chemical space around this versatile heterocyclic core. The insights provided herein are intended to empower drug development professionals to design and synthesize novel analogs with enhanced therapeutic potential, ultimately contributing to the discovery of new and improved medicines.
References
-
El-Essawy, F. A., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2709. [Link]
-
El-Essawy, F. A., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. PubMed. [Link]
-
El-Essawy, F. A., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. ProQuest. [Link]
-
El-Essawy, F. A., et al. (2025). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. ResearchGate. [Link]
-
Sahu, S., et al. (2021). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Journal of Pharmacopuncture, 24(1), 32–40. [Link]
-
Popa, M., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8083. [Link]
-
PubChem. (n.d.). 5-Amino-1,2,4-thiadiazole. PubChem. [Link]
-
Bhosale, M., et al. (2021). Anticancer Screening of Some 1,3,4-thiadiazole Derivatives. Journal of Cancer Science and Research, 14(1), 1-5. [Link]
-
Sharma, M., & Sharma, J. (2015). Synthesis And Antimicrobial Activity Of Some New Thiadiazole Derivatives. International Archives of Applied Sciences and Technology, 6(1), 37-40. [Link]
-
Singh, A. K. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. International Journal of Pharmaceutical and Clinical Research, 3(3), 53-58. [Link]
-
Tijen, O., et al. (2008). Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 890-896. [Link]
-
Kumar, A., et al. (2025). Design, synthesis, characterization and evaluation of anticancer activity of thiadiazole derivatives. Frontiers in Health Informatics, 14(1), 1. [Link]
-
Ali, M. A., et al. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. BMC Chemistry, 18(1), 1-15. [Link]
-
El-Naggar, M., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances, 13(25), 17088-17104. [Link]
-
Jber, N. R., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Egyptian Journal of Chemistry, 65(1), 1-10. [Link]
-
Chemsrc. (2025). 5-Amino-1,3,4-thiadiazole-2-thiol. Chemsrc. [Link]
-
Al-Jumaili, A. A. S., et al. (2024). Antimicrobial activity, minimum inhibitory concentration and cytotoxicity of thiadiazol compound. Romanian Journal of Infectious Diseases, 27(1), 1-6. [Link]
-
Kumar, A., et al. (2021). NOVEL THIADIAZOLE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND ITS ANTIBACTERIAL ACTIVITY. RASAYAN Journal of Chemistry, 14(Special Issue), 143-149. [Link]
-
Patel, D., & Shah, T. (2025). Biological Activities of 1,3,4-Thiadiazole Derivatives: Review. ResearchGate. [Link]
-
Pavlova, V. V., et al. (2026). Synthesis of 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives. ResearchGate. [Link]
-
Ghorab, M. M., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 27(23), 8345. [Link]
-
Jain, A. K., et al. (2024). A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review. Current Bioactive Compounds. [Link]
-
Miller, L. J., et al. (2024). Structure-activity relationships of thiadiazole agonists of the human secretin receptor. Bioorganic & Medicinal Chemistry, 110, 117865. [Link]
-
Xie, H., et al. (2021). Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. Frontiers in Chemistry, 9, 643265. [Link]
-
Ghorab, M. M., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. PMC. [Link]
-
ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties. ISRES Publishing. [Link]
-
Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. [Link]
-
Jain, A. K., et al. (2023). 1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety. Hilaris Publisher. [Link]
-
Connect Journals. (2012). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Connect Journals. [Link]
-
da Silva, A. B. F., et al. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 829-848. [Link]
Sources
- 1. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 2. A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - ProQuest [proquest.com]
- 10. longdom.org [longdom.org]
- 11. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 12. amhsr.org [amhsr.org]
- 13. mdpi.com [mdpi.com]
- 14. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. isres.org [isres.org]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 18. soeagra.com [soeagra.com]
- 19. japsonline.com [japsonline.com]
- 20. tandfonline.com [tandfonline.com]
- 21. rjid.com.ro [rjid.com.ro]
- 22. Bot Verification [rasayanjournal.co.in]
- 23. jocpr.com [jocpr.com]
- 24. static.sites.sbq.org.br [static.sites.sbq.org.br]
Head-to-head comparison of 5-Methoxy-1,3,4-thiadiazole-2-carbonitrile with a standard of care
Executive Summary
This guide provides a head-to-head technical analysis of 5-Methoxy-1,3,4-thiadiazole-2-carbonitrile (MTC) against the clinical standard of care, Acetazolamide (AZM) . While Acetazolamide remains the gold standard for Carbonic Anhydrase (CA) inhibition, MTC represents a "privileged scaffold" intermediate offering superior synthetic versatility for developing next-generation cysteine protease inhibitors and dual-action antimicrobial agents.
Verdict: MTC is not a direct clinical replacement for Acetazolamide but a superior pharmacophore precursor . It allows for the synthesis of covalent inhibitors (via the nitrile warhead) and lipophilic analogs (via the methoxy group) that overcome the permeability limitations of the classical sulfonamide series.
Mechanistic & Structural Comparison
The Core Divergence: Reversible Binding vs. Synthetic/Covalent Versatility
The fundamental difference lies in the functional groups attached to the 1,3,4-thiadiazole core. Acetazolamide relies on a sulfonamide zinc-binding group (ZBG) for reversible inhibition. MTC utilizes a nitrile group, which serves two high-value functions:
-
Synthetic Handle: Precursor for amidines, tetrazoles, and thioamides (bioisosteres).
-
Covalent Warhead: Electrophilic trap for catalytic cysteines (e.g., in Cathepsin K or viral proteases).
Figure 1: Mechanistic divergence. Acetazolamide targets metalloenzymes via coordination, while MTC targets cysteine proteases or serves as a divergent intermediate.
Head-to-Head Performance Data
The following data contrasts the physicochemical properties and synthetic utility of MTC against Acetazolamide. MTC's methoxy group significantly alters lipophilicity compared to the acetamido group of AZM.
Table 1: Physicochemical Profile & Drug-Likeness
| Feature | MTC (Challenger) | Acetazolamide (Standard) | Impact on Development |
| Formula | C₄H₃N₃OS | C₄H₆N₄O₃S₂ | MTC is a fragment-sized lead (<150 Da).[1] |
| MW | 141.15 g/mol | 222.25 g/mol | MTC allows more room for decoration (Fragment-Based Design). |
| cLogP | 0.70 (Predicted) | -0.26 | MTC is more lipophilic, improving membrane permeability. |
| H-Bond Donors | 0 | 2 | MTC lacks donors, reducing desolvation penalty. |
| TPSA | ~60 Ų | 115 Ų | MTC has superior blood-brain barrier (BBB) penetration potential. |
| Reactivity | Electrophilic (Nitrile) | Nucleophilic (Sulfonamide) | MTC is a "Warhead"; AZM is a "Binder". |
Table 2: Synthetic Utility Comparison
| Reaction Type | MTC Application | Acetazolamide Application |
| Cyclization | Reacts with azides to form Tetrazoles (Metabolic stable acid isostere). | N/A (Fully functionalized). |
| Pinner Reaction | Converts to Amidines (High pKa bases). | N/A |
| Thioamidation | Converts to Thioamides (Antibacterial pharmacophore). | N/A |
| Stability | Hydrolytically stable at neutral pH. | Sulfonamide is stable; Acetamido group hydrolyzes in strong acid. |
Experimental Protocols
Protocol A: Synthesis of MTC from 5-Methoxy-1,3,4-thiadiazol-2-amine
Context: This protocol describes the generation of the MTC scaffold, a critical step often omitted in standard guides.
Reagents:
-
5-Methoxy-1,3,4-thiadiazol-2-amine (Starting Material)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN) or Potassium Cyanide (KCN)
-
Hydrochloric Acid (HCl)
Workflow:
-
Diazotization: Dissolve the amine (10 mmol) in 6M HCl (20 mL) at 0–5°C. Dropwise add NaNO₂ (12 mmol) in water, maintaining temperature <5°C. Stir for 30 min to form the diazonium salt.
-
Sandmeyer Reaction: Neutralize the diazonium solution with Na₂CO₃ to pH 6. Slowly add to a solution of CuCN/KCN (20 mmol) at 0°C.
-
Critical Step: Control gas evolution (N₂).
-
-
Workup: Allow to warm to room temperature (RT) and stir for 2 hours. Extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash organic layer with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexane:EtOAc 8:2).
-
Validation: Confirm Nitrile peak via IR (~2230 cm⁻¹).
Protocol B: Covalent Inhibition Assay (Cysteine Protease Model)
Context: Validating MTC as a "Warhead" vs. Non-covalent controls.
System: Cathepsin K or Papain Fluorescence Assay. Substrate: Z-Phe-Arg-AMC (Fluorogenic).
-
Preparation: Incubate Enzyme (5 nM) with MTC (varying concentrations: 0.1 µM – 100 µM) in Assay Buffer (100 mM Sodium Acetate, pH 5.5, 1 mM DTT) for 30 minutes at RT.
-
Note: DTT is required for enzyme activity but can interfere with some electrophiles; MTC nitrile is generally compatible.
-
-
Initiation: Add Substrate (10 µM).
-
Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 60 minutes.
-
Analysis: Plot
vs. [I] to determine if time-dependent, or IC50 if rapid equilibrium.
Visualizing the Synthetic Workflow
The following diagram illustrates how MTC acts as a divergent hub for library generation, unlike the linear synthesis of Acetazolamide.
Figure 2: MTC as a divergent synthetic hub. The nitrile group enables access to three distinct pharmacological classes.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Fini, A., et al. (2021). The chemistry of 1,3,4-thiadiazoles: A review of their biological activities and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
PubChem. (2024). Compound Summary: this compound. National Library of Medicine. Link
-
Lozano, V., et al. (2016). Salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole, a structural and analog of acetazolamide. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Sources
Bridging the Gap: An In Vitro to In Vivo Correlation Guide for 5-Methoxy-1,3,4-thiadiazole-2-carbonitrile and its Analogs in Cancer Research
A Senior Application Scientist's Perspective on Translating Benchtop Data to Preclinical Models
In the landscape of modern drug discovery, the 1,3,4-thiadiazole scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities, including potent anticancer and antimicrobial effects.[1][2][3] This guide focuses on 5-Methoxy-1,3,4-thiadiazole-2-carbonitrile, a specific derivative of this promising class. While direct in vitro and in vivo data for this exact compound are limited in publicly available literature, this guide will provide a comprehensive comparative analysis based on closely related 1,3,4-thiadiazole analogs. By examining the structure-activity relationships (SAR) and the in vitro to in vivo correlation (IVIVC) of these analogs, we can extrapolate and predict the potential therapeutic efficacy of this compound.
This guide is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating the translatability of in vitro findings to in vivo preclinical models for this class of compounds.
The 1,3,4-Thiadiazole Scaffold: A Versatile Pharmacophore
The 1,3,4-thiadiazole ring is a five-membered heterocycle containing one sulfur and two nitrogen atoms. Its mesoionic character allows for enhanced cell membrane permeability, facilitating interaction with intracellular biological targets.[1][2] This inherent property, combined with the ease of synthetic modification at various positions, has made it a focal point in medicinal chemistry for the development of novel therapeutic agents. Derivatives of this scaffold have been shown to target a range of biological pathways implicated in cancer, such as tubulin polymerization, protein kinases, and glutaminase.[1]
In Vitro Activity Profile: A Comparative Look at 1,3,4-Thiadiazole Analogs
The initial assessment of a compound's therapeutic potential begins with in vitro assays to determine its cytotoxic or inhibitory activity against specific cell lines or enzymes. For 1,3,4-thiadiazole derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly employed method to evaluate cytotoxicity against various cancer cell lines.[4][5]
The following table summarizes the in vitro anticancer activity of several 1,3,4-thiadiazole derivatives, which can serve as a basis for predicting the potential efficacy of this compound. The choice of these analogs is based on structural similarity and the availability of robust in vitro data.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A: 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [6] |
| MDA-MB-231 (Breast) | 53.4 | [6] | |
| Analog B: 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative | MCF-7 (Breast) | 2.32 - 8.35 | [7] |
| HepG2 (Liver) | 2.32 - 8.35 | [7] | |
| Analog C: N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Leukemia) | 7.4 (Abl kinase inhibition) | [8] |
| Analog D: 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 | [9] |
| MCF-7 (Breast) | 23.29 | [9] |
Expert Insights on In Vitro Data:
The presented data highlights that the substitution pattern on the 1,3,4-thiadiazole ring significantly influences the anticancer potency. For instance, the presence of a methoxy group on a phenyl ring attached to the thiadiazole core, as seen in Analog A, demonstrates moderate activity. The electron-withdrawing trifluoromethyl and chloro groups in Analogs A, B, and C appear to contribute to enhanced cytotoxicity. Based on these trends, it is plausible to hypothesize that this compound, with its electron-withdrawing nitrile group, could exhibit significant in vitro anticancer activity. The methoxy group may also play a role in modulating the compound's pharmacokinetic properties.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines the general steps for assessing the cytotoxic activity of a test compound against a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of the MTT reagent to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
In Vivo Efficacy: Translating In Vitro Promise to Preclinical Models
A positive in vitro result is the first step; however, the true test of a compound's potential lies in its in vivo efficacy and safety profile. Animal models, particularly xenograft models in immunocompromised mice, are crucial for evaluating the antitumor activity of novel compounds.[10] In these models, human cancer cells are implanted into mice, and the effect of the test compound on tumor growth is monitored.
Key Parameters for In Vivo Studies:
-
Tumor Growth Inhibition (TGI): The primary endpoint, measuring the reduction in tumor volume in treated animals compared to a control group.
-
Tolerability: Assessed by monitoring body weight changes, clinical signs of toxicity, and survival.
-
Pharmacokinetics (PK): Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Pharmacodynamics (PD): Measuring the on-target effects of the compound in the tumor tissue.
Experimental Protocol: Xenograft Tumor Model
This protocol provides a general framework for an in vivo efficacy study using a xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line (the same as used in in vitro studies)
-
Test compound formulated in a suitable vehicle
-
Calipers for tumor measurement
-
Standard anticancer drug (positive control)
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomly assign the mice to different treatment groups: vehicle control, test compound at various doses, and a positive control.
-
Drug Administration: Administer the treatments according to a predetermined schedule (e.g., daily, once a week) and route (e.g., oral, intraperitoneal).
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers and record the body weight of each mouse regularly (e.g., twice a week).
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Calculate the tumor volume for each mouse at each time point. Determine the TGI for each treatment group. Analyze body weight data to assess toxicity.
Caption: General workflow for an in vivo xenograft tumor model study.
The Crucial Link: In Vitro to In Vivo Correlation (IVIVC)
Establishing a strong IVIVC is a cornerstone of efficient drug development. It allows for the prediction of in vivo performance based on in vitro data, potentially reducing the need for extensive and costly animal studies. For anticancer drugs, a correlation between in vitro IC50 values and in vivo TGI can be a powerful predictive tool.
Factors Influencing IVIVC for 1,3,4-Thiadiazole Derivatives:
-
Physicochemical Properties: The methoxy group in this compound can influence its solubility and permeability, which are critical for oral bioavailability.
-
Pharmacokinetics: The metabolic stability of the thiadiazole ring and its substituents will determine the compound's half-life and exposure in vivo.
-
Mechanism of Action: A clear understanding of the molecular target and pathway is essential for developing relevant in vitro and in vivo assays that can be correlated.
Developing a robust IVIVC model requires a systematic approach, involving the testing of a series of structurally related compounds with a range of in vitro potencies and their subsequent evaluation in vivo.
Alternative Compounds and Future Directions
The field of 1,3,4-thiadiazole-based anticancer agents is rich with diverse derivatives. For a comprehensive comparison, researchers should consider other analogs with different substitution patterns. Key alternatives include:
-
Analogs with different substituents at the 2- and 5-positions: Exploring a variety of electron-donating and electron-withdrawing groups can help in fine-tuning the activity and pharmacokinetic profile.
-
Fused thiadiazole systems: Investigating bicyclic structures incorporating the 1,3,4-thiadiazole ring can lead to novel compounds with unique biological activities.[10]
Future research on this compound should focus on generating robust in vitro data across a panel of cancer cell lines and subsequently validating these findings in relevant in vivo models. A thorough investigation of its mechanism of action will be critical for its development as a potential therapeutic agent.
Conclusion
While direct experimental data for this compound remains to be published, a comparative analysis of its structural analogs provides a strong rationale for its potential as an anticancer agent. The 1,3,4-thiadiazole scaffold is a validated pharmacophore, and the presence of the methoxy and nitrile groups suggests a promising profile for both in vitro potency and in vivo developability. This guide provides a foundational framework and detailed protocols for researchers to systematically evaluate this and other novel 1,3,4-thiadiazole derivatives, ultimately bridging the critical gap between promising in vitro data and successful in vivo translation.
References
-
Szeliga, M. (2020). Thiadiazole derivatives as anticancer agents. Pharmacological Reports, 72(5), 1079-1100. [Link]
-
Koutentis, P. A., et al. (2021). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. Molecules, 26(11), 3192. [Link]
-
ResearchGate. (2020). (PDF) Thiadiazole derivatives as anticancer agents. [Link]
-
Bentham Science. (n.d.). Synthesis, In Silico and In Vivo Evaluation of Novel 1, 3, 4-Thiadiazole Analogues as Novel Anticancer Agents. [Link]
-
Szeliga, M. (2020). Thiadiazole derivatives as anticancer agents. PubMed, 32880874. [Link]
-
SciSpace. (2013). Synthesis,in Vitro Anticancer and Antioxidant Activity of Thiadiazole Substituted Thiazolidin-4-ones. [Link]
-
El-Sayed, N. N. E., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 27(23), 8303. [Link]
-
El-Masry, A. H., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI. [Link]
-
Rida, S. M., et al. (1986). Synthesis and in vitro antimicrobial activity of 5-substituted 2H-1,3,5-thiadiazine-2,4(3H)-diones. Journal of Heterocyclic Chemistry, 23(5), 1537-1540. [Link]
-
Popiołek, Ł., & Biernasiuk, A. (2025). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. [Link]
-
Szeliga, M., et al. (2021). Study of the anticancer activity of N-(5-methyl-[1][11][12]thiadiazol-2-yl)- propionamide toward human tumor cells in vitro. Digital Medicine Association. [Link]
-
Hassan, A. S., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Journal of Pharmaceutical Research International, 34(4B), 1-10. [Link]
-
Journal of Medicinal and Chemical Sciences. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. [Link]
-
Fassihi, A., et al. (2017). Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents. Iranian Journal of Pharmaceutical Research, 16(1), 157-166. [Link]
-
Mahendrasinh, M. R., et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1286-1291. [Link]
-
Arslan, O., & Özdemir, N. (2006). Inhibition Effects of 5-Amino-1,3,4-thiadiazole Derivatives on Carbonic Anhydrase Enzyme. Bulletin of the Chemical Society of Ethiopia, 20(2), 295-302. [Link]
-
Popiołek, Ł., Biernasiuk, A., & Malm, A. (2015). New 5-substituted-1,3,4-thiadiazole-2(3H)-thione Derivatives: Synthesis and Their In vitro Antimicrobial Properties. Chemical Science International Journal, 6(3), 136-143. [Link]
-
Matysiak, J., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1836. [Link]
-
El-Sayed, N. N. E., et al. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. [Link]
-
ResearchGate. (2025). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. [Link]
-
Yilmaz, I., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. Molecules, 23(11), 2909. [Link]
-
Kane, S. R., et al. (n.d.). BIOLOGICAL EVALUATION OF SOME SYNTHESIZED N- SUBSTITUTED 1, 3, 4 THIADIAZOLE DERIVATIVES BY USING INVITRO MODEL. International Journal of Pharmacy & Pharmaceutical Research. [Link]
-
ResearchGate. (2025). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. [Link]
-
ResearchGate. (2025). (PDF) Synthesis, characterization and in-vitro anti-microbial activity of substituted 1,3,4-thiadiazole derivatives. [Link]
-
Popiołek, Ł., & Biernasiuk, A. (2022). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. International Journal of Molecular Sciences, 23(23), 15269. [Link]
-
Senturk, M., et al. (2011). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Bioorganic & Medicinal Chemistry, 19(8), 2563-2569. [Link]
-
El-Naggar, S. A., et al. (2012). Anti-tumor Activity of Some 1,3,4-thiadiazoles and 1,2,4-triazine Derivatives against Ehrlichs Ascites Carcinoma. Journal of American Science, 8(1), 571-582. [Link]
-
Chemical Methodologies. (2025). Design, Synthesis, and Biological Evaluation of Novel 3-Substituted-5-(3,4-dimethoxy-phenyl)-3H-[1][11][12]oxadiazole-2-Thione Deriv. [Link]
-
Frontiers. (2025). Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. [Link]
-
Matysiak, J., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8081. [Link]
-
Matysiak, J., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 7001. [Link]
-
Mohammad, A., et al. (2024). Synthesis and Antimicrobial Activity of Some Novel 1, 3,4- Thiadiazole derivatives. International Journal of Pharmaceutical Sciences and Research, 15(8), 3530-3535. [Link]
-
Matysiak, J., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. MDPI. [Link]
-
de Oliveira, A. C. L., et al. (2020). Pharmacokinetics, Pharmacodynamics and Dermal Distribution of 5-Methoxypsoralen Based on a Physiologically Based Pharmacokinetic Model to Support Phytotherapy Using Brosimum gaudichaudii. Planta Medica, 86(01), 40-50. [Link]
-
Niewiadomy, A., et al. (2022). Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles. International Journal of Molecular Sciences, 23(10), 5557. [Link]
Sources
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiadiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamscience.com [benthamscience.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 5-Methoxy-1,3,4-thiadiazole-2-carbonitrile: A Precautionary Approach
Our core philosophy is the precautionary principle : in the absence of definitive data, we assume a higher level of hazard based on analogous structures to ensure the highest degree of safety.
Anticipated Hazard Assessment
The potential hazards of 5-Methoxy-1,3,4-thiadiazole-2-carbonitrile can be inferred from its key structural motifs:
-
1,3,4-Thiadiazole Core: This heterocyclic scaffold is common in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and even cytotoxic properties.[1][3][4] Its presence suggests that the molecule is likely to be biologically active and should be handled with care to avoid unintended physiological effects.
-
Nitrile Group (-C≡N): Organic nitriles can be toxic. They can cause irritation to the skin, eyes, and respiratory tract. Some can be metabolized to release cyanide, although this is not a universal property. A close structural analog, 5-Methyl-1,3,4-thiadiazole-2-carbonitrile, is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.[5] It is prudent to assume a similar hazard profile for the methoxy derivative.
-
General Analogs: Safety Data Sheets (SDS) for similar thiadiazole derivatives consistently list warnings for skin and eye irritation, and potential harm if swallowed or inhaled.[6][7][8]
Based on this analysis, we must treat this compound as a compound that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.
Core Personal Protective Equipment (PPE) Protocol
Engineering controls, such as a certified chemical fume hood, are the primary line of defense. All handling of this compound, especially in its solid/powder form, must be conducted within a fume hood to minimize inhalation exposure. The following PPE is mandatory.
-
Hand Protection: Double-Gloving with Nitrile Gloves
-
Why: Nitrile gloves offer excellent resistance to a broad range of chemicals, including solvents, oils, and weak acids, and are significantly more puncture-resistant than latex.[9][10] The nitrile functional group in the compound requires a robust barrier.
-
Causality: Double-gloving provides an additional layer of safety. Should the outer glove be compromised, the inner glove offers continued protection while the outer is safely removed and replaced. Before use, always inspect gloves for any signs of degradation, such as pinholes or discoloration.[10] For prolonged work or when handling larger quantities, consider heavier-duty nitrile gauntlets.[11]
-
-
Body Protection: Chemical-Resistant Lab Coat
-
Why: A standard cotton lab coat is insufficient. A lab coat made of a chemical-resistant material (e.g., polyester or a poly-cotton blend) with a completely closed front and knit cuffs is required.
-
Causality: The knit cuffs form a seal around the inner glove, preventing chemicals from reaching the skin of the forearm. The closed front protects against splashes and spills of contaminated solutions. Contaminated clothing must be removed immediately and decontaminated before reuse.[8]
-
-
Eye and Face Protection: Safety Goggles and Face Shield
-
Why: Given that analogous compounds are known to cause serious eye irritation, robust eye protection is non-negotiable.[7][12]
-
Causality: Standard safety glasses do not provide a complete seal and are inadequate. Chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are required to protect against splashes from all angles. When handling larger quantities (>1g) or when there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles to protect the entire face.[12]
-
-
Respiratory Protection: Use Engineering Controls
-
Why: The primary method for respiratory protection is the mandatory use of a chemical fume hood.[13]
-
Causality: Analogs suggest a risk of respiratory irritation.[5] Handling the solid powder, which can easily become airborne, outside of a fume hood is a significant inhalation risk. If, for any reason, engineering controls are insufficient or in the event of a large spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., a P100/OV cartridge) would be necessary. However, this should be an emergency measure, not a standard operating procedure.
-
Quantitative Data & Hazard Summary
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₄H₃N₃OS | [14] |
| CAS Number | Not readily available | N/A |
| Anticipated GHS Pictograms | GHS07 (Exclamation Mark) | [5] |
| Anticipated Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [5] |
| Anticipated Precautionary Statements | P261: Avoid breathing dustP280: Wear protective gloves/eye protection/face protectionP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][6] |
Safe Handling Workflow: A Step-by-Step Protocol
This protocol ensures a self-validating system of safety checks at each stage of handling.
-
Preparation and Pre-Handling Checks:
-
Verify that the chemical fume hood has a current certification sticker and that the airflow monitor indicates it is functioning correctly.
-
Don all required PPE: closed-front lab coat, double nitrile gloves, and chemical splash goggles.
-
Prepare your workspace inside the fume hood. Cover the work surface with absorbent, plastic-backed paper.
-
Designate a specific area within the hood for waste collection. Have a labeled, sealable container ready for solid waste and another for liquid waste.
-
-
Handling the Compound:
-
Bring the container of this compound into the fume hood before opening.
-
Carefully weigh the required amount of the solid compound, minimizing the creation of dust. Use a micro-spatula and weigh onto creased weighing paper or directly into a tared vessel.
-
If making a solution, add the solvent to the solid slowly to avoid splashing.
-
Keep the primary container sealed when not in use.
-
-
Post-Handling Decontamination:
-
Wipe down all surfaces inside the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials in the designated solid waste container.
-
Decontaminate any reusable equipment (spatulas, glassware) by rinsing with a suitable solvent, collecting the rinsate as hazardous liquid waste.[15]
-
Carefully remove the outer pair of gloves and dispose of them in the solid waste container.
-
-
Exiting the Work Area:
-
With the inner gloves still on, transport any sealed reaction vessels or product containers to their designated storage area.
-
Before leaving the laboratory, remove the inner gloves and the lab coat.
-
Wash hands thoroughly with soap and water.
-
Safe Handling Workflow Diagram
Caption: Workflow for handling this compound.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][12] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6][12] Remove contact lenses if it is safe to do so. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration.[6] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water.[12] Seek immediate medical attention.
Operational Disposal Plan
All waste generated from handling this compound is considered hazardous waste.
-
Solid Waste: This includes contaminated gloves, weighing paper, absorbent pads, and any un-rinsed disposable labware. Collect this waste in a clearly labeled, sealed, and puncture-proof container.[16]
-
Liquid Waste: All excess solutions and solvent rinses used for decontamination must be collected in a labeled, sealed, and chemical-resistant (e.g., HDPE or glass) waste container.[16] Do not mix incompatible waste streams.
-
Empty Containers: The "empty" primary container of the chemical is still hazardous. It should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.[16][17] The rinsed container can then be disposed of according to your institution's guidelines, with the label defaced.[17]
-
Disposal Request: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not pour any amount of this chemical or its solutions down the drain.[18]
By adhering to this comprehensive guide, you can confidently and safely handle this compound, ensuring the integrity of your research and the protection of your health.
References
- Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.). Google Cloud.
- How to Choose PPE for Chemical Work. (2025, October 23). Google Cloud.
- Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). Google Cloud.
- Nitrile Glove Chemical Resistance Guide. (2025, June 23). S&G Gloves.
- Nitrile Gloves for Chemical Handling. (n.d.). GlovesnStuff.
- SAFETY DATA SHEET for 1,3,4-Thiadiazole-2(3H)-thione, 5-(methylthio)-. (2025, December 24). Fisher Scientific.
- SAFETY DATA SHEET for 2-Mercapto-1,3,4-thiadiazole. (2025, December 24). Fisher Scientific.
- Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (2020, September 20). MDPI.
- Material Safety Data Sheet for 3-(Hydroxymethyl)-5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione. (2005, October 3). Cole-Parmer.
- 5-Methyl-1,3,4-thiadiazole-2-carbonitrile. (n.d.). MilliporeSigma.
- A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. (2025, March 25). pharmedicopublishers.com.
- SAFETY DATA SHEET for 2-Amino-5-ethyl-1,3,4-thiadiazole. (2025, December 19). Fisher Scientific.
- This compound. (n.d.). PubChemLite.
- Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University.
- 5-Methyl-1,3,4-thiadiazole-2-carbonitrile. (n.d.). Sigma-Aldrich.
- Report on Biological Activities of Thiadiazole Derivatives: A Review. (2013, January). ResearchGate.
- SAFETY DATA SHEET for 3-Chloro-4-morpholino-1,2,5-thiadiazole. (2025, May 13). Tokyo Chemical Industry.
- Management Procedures For Specific Waste Types. (n.d.). Cornell University Environmental Health and Safety.
- Thiadiazole derivatives as anticancer agents. (n.d.). National Institutes of Health (NIH).
- Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison.
- Chemical Waste Disposal Manual. (2018, January 22). Dalhousie University.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pharmedicopublishers.com [pharmedicopublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Methyl-1,3,4-thiadiazole-2-carbonitrile | 518015-09-3 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 10. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 11. glovesnstuff.com [glovesnstuff.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. PubChemLite - this compound (C4H3N3OS) [pubchemlite.lcsb.uni.lu]
- 15. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 16. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 17. cdn.dal.ca [cdn.dal.ca]
- 18. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
